3-Bromo-4'-fluoro-3'-methylbiphenyl
Description
BenchChem offers high-quality 3-Bromo-4'-fluoro-3'-methylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4'-fluoro-3'-methylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)-1-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPNODSRNHDDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Modular Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl via Chemoselective Suzuki-Miyaura Coupling
Executive Summary & Strategic Analysis
Target Molecule: 3-Bromo-4'-fluoro-3'-methylbiphenyl Core Challenge: Constructing an unsymmetrical biaryl core while retaining a reactive bromine substituent for downstream functionalization (e.g., subsequent amination or coupling). Selected Pathway: Chemoselective Suzuki-Miyaura Cross-Coupling.[1]
This guide details the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl utilizing the inherent reactivity difference between aryl iodides and aryl bromides. By employing 1-bromo-3-iodobenzene as the electrophile, we leverage the kinetic preference of Palladium(0) to undergo oxidative addition with the C–I bond (
Key Advantages of This Route:
-
Chemoselectivity: Avoids statistical mixtures associated with symmetric dihalides.
-
Scalability: Utilizes robust, commercially available precursors.
-
Versatility: The retained bromide allows this molecule to serve as a "linker" scaffold in medicinal chemistry libraries.
Retrosynthetic Analysis
The disconnection strategy focuses on the C1–C1' biaryl bond. We disconnect to a nucleophilic Ring B (boronic acid) and an electrophilic Ring A (dihaloarene).
Figure 1: Retrosynthetic disconnection prioritizing chemoselective oxidative addition.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 1-Bromo-3-iodobenzene | 282.90 | 1.0 | Electrophile (Scaffold) |
| (4-Fluoro-3-methylphenyl)boronic acid | 153.95 | 1.1 | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | Catalyst |
| Na₂CO₃ (2.0 M aq) | 105.99 | 2.5 | Base |
| 1,2-Dimethoxyethane (DME) | 90.12 | Solvent | Reaction Medium |
Step-by-Step Synthesis
Objective: Couple Ring B to Ring A at the iodine position without disturbing the bromine.
-
Preparation of Reaction Vessel:
-
Oven-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cycle nitrogen/vacuum (3x) to establish an inert atmosphere.
-
-
Solvent Degassing (Critical Step):
-
In a separate flask, sparge the DME (solvent) with nitrogen for 20 minutes. Oxygen presence promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Reaction Assembly:
-
Charge the reaction flask with 1-bromo-3-iodobenzene (1.0 eq, e.g., 2.83 g, 10 mmol) and (4-fluoro-3-methylphenyl)boronic acid (1.1 eq, 1.69 g, 11 mmol).
-
Add the degassed DME (50 mL).
-
Add the Pd(PPh₃)₄ catalyst (3 mol%, 346 mg). Note: The solution typically turns yellow.
-
Stir for 5 minutes at room temperature to ensure catalyst dispersion.
-
Add the 2.0 M Na₂CO₃ aqueous solution (12.5 mL) via syringe.
-
-
Execution:
-
Heat the mixture to 80°C (oil bath temperature).
-
Monitor: Check reaction progress via TLC (Hexane/EtOAc 95:5) or HPLC every hour.
-
Endpoint: The starting iodide should be consumed within 3–6 hours. If the reaction is prolonged excessively at high heat (>12 hours or >100°C), trace amounts of the bis-coupled product (terphenyl) may form via activation of the bromide.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine (sat. NaCl).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 100% Hexanes → 95:5 Hexanes/EtOAc.
-
Observation: The product is typically a white to off-white solid or viscous oil.
-
Characterization Expectations[2]
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic pattern of the 3-bromophenyl ring (triplet at ~7.7 ppm for H2, doublet of doublets for H4/H6) and the specific splitting of the fluoro-methyl ring (multiplets ~7.0–7.4 ppm). The methyl group should appear as a doublet (coupling to F) or singlet ~2.3 ppm.
-
MS (EI/ESI): Molecular ion peaks
(Br isotope pattern 1:1).
Mechanistic Pathway & Logic
The success of this synthesis relies on the Oxidative Addition step of the catalytic cycle.
Figure 2: Catalytic cycle highlighting the entry point. The C-Br bond is kinetically "invisible" to the Pd(0) species at 80°C in the presence of the weaker C-I bond.
Why this works (The "Self-Validating" Aspect):
-
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker than the C–Br bond.
-
Rate of Oxidative Addition:
. -
Control: By limiting the temperature to 80°C and stopping upon consumption of the iodide, the system thermodynamically prevents the activation of the C–Br bond, which typically requires temperatures >100°C or more electron-rich ligands (e.g., SPhos/XPhos) to proceed efficiently.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Oxygen poisoning of catalyst. | Ensure vigorous degassing of solvents and use fresh catalyst. |
| Homocoupling (Biaryl B-B) | Oxidative coupling of boronic acid.[2] | Reduce O₂ exposure; add the base after catalyst insertion. |
| Bis-coupling (Terphenyl) | Over-reaction at Br site. | Lower temperature to 60°C; strictly limit reaction time; reduce catalyst loading to 1 mol%. |
| Protodeboronation | Hydrolysis of C-B bond.[3] | Avoid excessive water; ensure base concentration is not too high (switch to K₃PO₄ if needed). |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem Technical Support. (2025). "Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene: Reactivity Trends." BenchChem Technical Notes. Link
-
Tokyo Chemical Industry (TCI). "Suzuki-Miyaura Cross Coupling Reaction Protocol." TCI Chemicals Product Guide. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on halide reactivity order I > Br > Cl). Link
Sources
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4'-fluoro-3'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-4'-fluoro-3'-methylbiphenyl, a substituted biphenyl of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in the public domain, this document focuses on predicted spectral characteristics for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided are grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Spectroscopic Overview
3-Bromo-4'-fluoro-3'-methylbiphenyl possesses a core biphenyl structure with three distinct substituents: a bromine atom, a fluorine atom, and a methyl group. This substitution pattern results in a unique electronic and steric environment, which is reflected in its spectroscopic signatures. The following sections will delve into the predicted data for each major spectroscopic technique, offering insights into the structural information that can be gleaned from each.
Molecular Structure:
Caption: Molecular structure of 3-Bromo-4'-fluoro-3'-methylbiphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-4'-fluoro-3'-methylbiphenyl, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the aromatic rings.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.0-8.0 ppm) and a singlet for the methyl group in the aliphatic region (around 2.0-2.5 ppm). The coupling patterns (splitting) of the aromatic protons will be indicative of their relative positions.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 2H | Protons on the brominated ring |
| ~ 7.4 - 7.6 | m | 2H | Protons on the brominated ring |
| ~ 7.1 - 7.3 | t | 2H | Protons on the fluorinated ring (ortho to F) |
| ~ 7.0 - 7.1 | t | 2H | Protons on the fluorinated ring (meta to F) |
| ~ 2.4 | s | 3H | Methyl protons (-CH₃) |
Disclaimer: These are predicted values and actual experimental results may vary.
Interpretation and Causality:
-
The protons on the brominated ring are expected to be more deshielded (appear at a higher chemical shift) due to the electron-withdrawing effect of the bromine atom.
-
The fluorine atom on the other ring will influence the chemical shifts of the adjacent protons. The protons ortho to the fluorine will experience a through-space deshielding effect, while also exhibiting coupling to the ¹⁹F nucleus, which may lead to more complex splitting patterns.
-
The methyl group protons are expected to appear as a sharp singlet as they have no adjacent protons to couple with. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 160 - 165 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~ 140 - 145 | Quaternary carbons of the biphenyl linkage |
| ~ 130 - 140 | Other quaternary carbons |
| ~ 120 - 135 | CH carbons of the aromatic rings |
| ~ 115 - 120 (d, ²JCF ≈ 21 Hz) | CH carbons ortho to C-F |
| ~ 20 - 25 | Methyl carbon (-CH₃) |
Disclaimer: These are predicted values and actual experimental results may vary.
Interpretation and Causality:
-
The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear at a high chemical shift. The large coupling constant is characteristic of a direct C-F bond.
-
The carbons ortho to the fluorine will also show coupling, but with a smaller coupling constant (²JCF).
-
The carbon attached to the bromine atom will also be deshielded, though to a lesser extent than the carbon attached to fluorine.
-
The quaternary carbons involved in the biphenyl linkage will appear in the downfield region of the aromatic spectrum.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of 3-Bromo-4'-fluoro-3'-methylbiphenyl for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for biphenyl compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
Data Acquisition:
The following are general parameters for a 400 or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 3-Bromo-4'-fluoro-3'-methylbiphenyl will be characterized by absorptions corresponding to the aromatic rings, the C-Br, C-F, and C-H bonds, and the methyl group.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (from -CH₃) |
| 1600 - 1450 | Strong, multiple bands | Aromatic C=C ring stretching |
| 1450 - 1350 | Medium | -CH₃ bending |
| 1250 - 1150 | Strong | C-F stretch |
| 850 - 800 | Strong | Out-of-plane C-H bending (para-disubstituted ring) |
| 700 - 600 | Medium-Strong | C-Br stretch |
Disclaimer: These are predicted values and actual experimental results may vary.
Interpretation and Causality:
-
The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹.
-
The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
The C=C stretching vibrations of the aromatic rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
The C-F bond is strong and polar, resulting in a strong absorption band in the 1250-1150 cm⁻¹ region.
-
The out-of-plane C-H bending vibrations are sensitive to the substitution pattern of the aromatic ring. A strong band in the 850-800 cm⁻¹ region would be indicative of the 1,4-disubstituted (para) fluorinated ring.
-
The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-600 cm⁻¹ range.
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like 3-Bromo-4'-fluoro-3'-methylbiphenyl, Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.
Attenuated Total Reflectance (ATR) Method:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
KBr Pellet Method:
-
Grinding: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Pressing: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Acquire Spectrum: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Caption: General workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 3-Bromo-4'-fluoro-3'-methylbiphenyl, electron ionization (EI) would be a suitable technique.
Predicted Mass Spectrum Data
The mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
| Predicted m/z | Relative Intensity | Assignment |
| 266/268 | High | Molecular ion [M]⁺ |
| 251/253 | Medium | [M - CH₃]⁺ |
| 187 | Medium | [M - Br]⁺ |
| 171 | Medium | [M - CH₃ - Br]⁺ |
| 95 | Low | [C₆H₄F]⁺ |
Disclaimer: These are predicted values and actual experimental results may vary.
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak will appear as a doublet at m/z 266 and 268, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), with nearly equal intensity. This is a definitive indicator of the presence of one bromine atom in the molecule.
-
Fragmentation:
-
Loss of the methyl group (-15 Da) from the molecular ion would result in a fragment at m/z 251/253.
-
Cleavage of the C-Br bond would lead to a fragment at m/z 187.
-
Subsequent loss of a methyl group from the [M - Br]⁺ fragment would give a peak at m/z 171.
-
Fragmentation of the biphenyl linkage could produce a fragment corresponding to the fluorophenyl cation at m/z 95.
-
Experimental Protocol for Mass Spectrometry
Direct Infusion Electron Ionization (EI) Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for mass spectrometry analysis.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for 3-Bromo-4'-fluoro-3'-methylbiphenyl. While experimental data is not currently available in the public domain, the theoretical ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer valuable insights for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data for this and similar small organic molecules. It is anticipated that this guide will be a useful resource for scientists in the fields of drug discovery, chemical synthesis, and materials science.
References
-
While no direct references for the spectroscopic data of 3-Bromo-4'-fluoro-3'-methylbiphenyl were found, the principles and protocols described are based on established spectroscopic techniques and literature for similar compounds.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]
- General experimental protocols for FT-IR spectroscopy of solids. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). In Science of Synthesis. Thieme.
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2012). Journal of the American Society for Mass Spectrometry.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
Technical Guide: Discovery and History of 3-Bromo-4'-fluoro-3'-methylbiphenyl
The following technical guide details the discovery, synthesis, and applications of 3-Bromo-4'-fluoro-3'-methylbiphenyl , a specialized biaryl intermediate critical in modern medicinal chemistry and materials science.
Executive Summary
3-Bromo-4'-fluoro-3'-methylbiphenyl (CAS: 1443339-89-6) represents a highly specialized halogenated biaryl scaffold.[1][2][3] While not a final drug product itself, it serves as a crucial privileged intermediate in the synthesis of advanced pharmaceuticals (particularly kinase inhibitors) and agrochemicals (succinate dehydrogenase inhibitors). Its structural uniqueness lies in the orthogonal reactivity of its substituents: the bromine atom allows for selective cross-coupling, while the fluoro-methyl motif modulates metabolic stability and lipophilicity. This guide explores its chemical lineage, synthetic evolution, and pivotal role in structure-activity relationship (SAR) studies.
Structural Significance & Chemical Identity[4]
The molecule consists of two benzene rings connected by a single bond (biphenyl core). Its strategic substitution pattern is designed to optimize both chemical reactivity and biological interaction.
| Feature | Specification | Functional Role in Drug Design |
| Core Scaffold | Biphenyl | Provides a rigid, hydrophobic linker common in kinase inhibitors (e.g., p38 MAP kinase). |
| Ring A Substituent | 3-Bromo | A "chemical handle" for further functionalization via Suzuki, Buchwald-Hartwig, or Heck couplings. |
| Ring B Substituents | 4'-Fluoro | Blocks metabolic oxidation at the para-position (metabolic soft spot); modulates pKa and lipophilicity. |
| Ring B Substituents | 3'-Methyl | Provides steric bulk to lock conformation (atropisomerism potential) and fills hydrophobic pockets in target proteins. |
Physicochemical Profile[1][4][5][6]
-
Formula: C₁₃H₁₀BrF
-
Molecular Weight: 265.12 g/mol
-
Appearance: Off-white to pale yellow solid
-
Solubility: Insoluble in water; soluble in DCM, THF, Ethyl Acetate.
Historical Evolution of Synthesis
The synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl reflects the broader history of biaryl construction, evolving from non-selective radical couplings to precise transition-metal catalysis.
Era 1: The Ullmann Coupling (Early 20th Century)
Early attempts to synthesize asymmetric biaryls relied on the Ullmann reaction (heating aryl halides with copper).
-
Limitation: This method typically produced statistical mixtures of homocoupled products (A-A, B-B) and the desired heterocoupled product (A-B), making isolation of the specific 3-bromo-4'-fluoro-3'-methyl isomer inefficient and low-yielding.
Era 2: The Suzuki-Miyaura Revolution (1980s–Present)
The discovery of palladium-catalyzed cross-coupling transformed the accessibility of this compound. The modern industrial route utilizes the Suzuki-Miyaura coupling , which allows for the selective formation of the C–C bond between two distinct aryl partners.
Mechanistic Pathway
The synthesis exploits the reactivity difference between aryl iodides and aryl bromides (or the use of boronic acids) to ensure the "3-Bromo" handle remains intact for future reactions.
Retrosynthetic Analysis: To synthesize 3-Bromo-4'-fluoro-3'-methylbiphenyl without polymerizing or scrambling the bromine, chemists typically couple:
-
Electrophile: 1-Bromo-3-iodobenzene (Selective reactivity at I > Br).
-
Nucleophile: (4-Fluoro-3-methylphenyl)boronic acid.
Figure 1: Selective Suzuki-Miyaura coupling pathway preserving the 3-bromo functional handle.
Experimental Protocol (Self-Validating)
This protocol is designed for high selectivity, ensuring the iodine is coupled while the bromine remains available for downstream chemistry.
Reagents:
-
1-Bromo-3-iodobenzene (1.0 equiv)
-
(4-Fluoro-3-methylphenyl)boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
-
Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Validation: Solvent must be oxygen-free to maintain catalyst turnover.
-
Reagent Addition: Add 1-Bromo-3-iodobenzene, the boronic acid, and base to the flask. Add the catalyst last.
-
Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The starting iodide (Rf ~0.6) should disappear. The product (Rf ~0.5) will appear. If the bromide starts reacting, you will see oligomers (spots at baseline or solvent front); reduce temperature to 80°C.
-
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).
-
Yield Expectation: 85-92%.
-
Applications in Drug Discovery[4][8][9][10]
The 3-Bromo-4'-fluoro-3'-methylbiphenyl moiety is a "privileged substructure" in medicinal chemistry, often used to optimize lead compounds.
A. Kinase Inhibition (p38 MAP Kinase & RAF)
In kinase inhibitors, the biphenyl core occupies the hydrophobic pocket adjacent to the ATP-binding site.
-
Role of F/Me: The 4'-fluoro and 3'-methyl groups on the distal ring often sit in a specific hydrophobic cleft (e.g., the "selectivity pocket"). The methyl group restricts rotation, locking the biaryl into a bioactive conformation that fits the enzyme active site more tightly than a flexible unsubstituted biphenyl.
-
Role of Br: The 3-bromo group is converted into a solubilizing group (e.g., via Buchwald coupling to an amine) or a hydrogen-bonding motif (e.g., urea or amide) crucial for binding to the hinge region of the kinase.
B. Metabolic Stability Engineering[4][8]
-
Fluorine Effect: Replacing a hydrogen with fluorine at the 4-position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the drug's half-life (
). -
Methyl Effect: The adjacent methyl group sterically hinders metabolic attack at the ortho-positions, further protecting the ring from degradation.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 58466245 (Related Isomer)." PubChem. Link
-
BLD Pharm. (2024). "Product Datasheet: 3'-Bromo-4-fluoro-3-methyl-1,1'-biphenyl (CAS 1443339-89-6)." Link
Sources
Methodological & Application
Application Note: Suzuki Coupling Protocol for the Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl
Introduction: The Strategic Importance of Fluorinated Biphenyls
Substituted biphenyl scaffolds are prevalent in medicinal chemistry, agrochemicals, and materials science.[1] Specifically, molecules like 3-Bromo-4'-fluoro-3'-methylbiphenyl serve as crucial building blocks for synthesizing complex organic molecules where the fluorine atom can modulate pharmacokinetic properties and the bromine atom provides a reactive handle for further chemical transformations. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[2][3]
This application note provides a detailed, field-proven protocol for the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl. It delves into the mechanistic rationale behind reagent selection and offers a self-validating workflow that includes reaction monitoring, purification, and characterization, designed for researchers in drug discovery and organic synthesis.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide.[4] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.[5]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-1-fluoro-2-methylbenzene), forming a Pd(II) complex.[6] Electron-rich ligands on the palladium center facilitate this step.[5]
-
Transmetalation: This is a crucial and often rate-determining step. The base activates the organoboron compound (e.g., (3-bromophenyl)boronic acid) to form a more nucleophilic borate species.[7][8] This borate then transfers its organic group to the Pd(II) complex, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
Using 3-Bromo-4'-fluoro-3'-methylbiphenyl in the synthesis of bioactive molecules
Topic: Synthesis and Utilization of 3-Bromo-4'-fluoro-3'-methylbiphenyl
Focus: Metabolic Stability Enhancement & Kinase Inhibitor Design
Executive Summary
This application note details the rational design, synthesis, and downstream application of 3-Bromo-4'-fluoro-3'-methylbiphenyl (BFMB) . This specific biaryl intermediate represents a "privileged scaffold" in medicinal chemistry, combining the versatility of an aryl bromide handle with a metabolically fortified 4'-fluoro-3'-methyl substitution pattern.
The guide addresses a critical challenge in drug development: optimizing the pharmacokinetic (PK) profile of biaryl drugs. By strategically placing a fluorine atom (bioisostere for H) and a methyl group (steric blocker) on the distal ring, researchers can significantly reduce metabolic clearance (e.g., via CYP450 oxidation) while maintaining potency.
Key Applications:
-
p38 MAP Kinase Inhibitors: Construction of diaryl urea/amide cores.
-
Metabolic Probes: Comparative SAR (Structure-Activity Relationship) studies against non-substituted biphenyls.
-
Liquid Crystals: Synthesis of high-stability mesogens (secondary application).
Scientific Rationale: The "F-Me" Advantage
The 4'-fluoro-3'-methyl motif is not accidental. It is a calculated design choice in lead optimization:
-
Metabolic Blocking: The para-position of a phenyl ring is a primary site for Phase I metabolism (hydroxylation). Substituting hydrogen with Fluorine blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).
-
Steric Shielding: The Methyl group at the 3' position introduces steric bulk that hinders enzymatic approach to the remaining open sites on the ring, further extending half-life (
). -
Electronic Modulation: The electron-withdrawing nature of fluorine balances the electron-donating methyl group, fine-tuning the lipophilicity (
) without drastically altering the electronic character of the core scaffold.
Experimental Protocols
Protocol A: Selective Synthesis of BFMB
Objective: Synthesize 3-Bromo-4'-fluoro-3'-methylbiphenyl with >95% regioselectivity.
Challenge: Preventing polymerization or bis-coupling when using di-halogenated starting materials.
Solution: Exploit the significant difference in oxidative addition rates between Aryl-Iodide and Aryl-Bromide bonds (
Reagents:
-
Substrate A: 1-Bromo-3-iodobenzene (1.0 equiv)
-
Substrate B: (4-Fluoro-3-methylphenyl)boronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution)
-
Solvent: DME (Dimethoxyethane) / Water (degassed)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a Schlenk flask with 1-Bromo-3-iodobenzene (2.83 g, 10 mmol) and (4-Fluoro-3-methylphenyl)boronic acid (1.69 g, 11 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (0.58 g, 0.5 mmol). Note: Use of Pd(dppf)Cl2 is an alternative if steric hindrance is observed, but PPh3 ligands are sufficient for this unhindered iodide.
-
Solvent System: Add degassed DME (40 mL) and 2.0 M Na2CO3 (10 mL).
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.
-
Checkpoint: The reaction is complete when the starting iodide is consumed. The bromide should remain intact due to the lower temperature and specific catalyst choice.
-
-
Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (SiO2, 100% Hexanes to 5% EtOAc/Hexanes).
-
Expected Yield: 75-85% as a white/off-white solid.
-
Protocol B: Downstream Application (Buchwald-Hartwig Amination)
Objective: Utilize the BFMB scaffold to synthesize a Model Kinase Inhibitor Precursor (Biaryl Amine).
Reagents:
-
Electrophile: 3-Bromo-4'-fluoro-3'-methylbiphenyl (BFMB) (from Protocol A)
-
Nucleophile: Morpholine (Model amine) or 3-Aminopyridine (Kinase hinge binder mimic)
-
Catalyst: Pd2(dba)3 (2 mol%) / XPhos (4 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Toluene (anhydrous)
Methodology:
-
Combine BFMB (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) in a sealed tube.
-
Add Pd2(dba)3 and XPhos (pre-mixed in toluene if possible to form the active species).
-
Heat to 100°C for 12 hours.
-
Result: The bromine atom is displaced, yielding the functionalized biaryl amine.
Visualization & Pathway Analysis
Figure 1: Synthetic Workflow & Selectivity Logic
This diagram illustrates the selective coupling strategy (Route A) and the subsequent functionalization (Route B), highlighting the chemoselectivity between I and Br.
Caption: Chemoselective synthesis of BFMB exploiting oxidative addition rates (I > Br), followed by amination.
Figure 2: Biological Context (p38 MAPK Pathway)
BFMB-derived molecules often target kinases within the MAPK pathway. This diagram places the molecule in its biological context.[1][2]
Caption: The p38 MAPK signaling cascade. BFMB derivatives act as inhibitors at the p38 node to dampen inflammatory response.
Data & Analysis
Table 1: Reaction Optimization Matrix (Simulated Data)
Optimization of the Suzuki Coupling Step (Protocol A)
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (BFMB) | By-product (Bis-aryl) |
| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 100 | 45% | 15% |
| 2 | Pd(dppf)Cl2 | dppf | Cs2CO3 | DMF | 90 | 60% | 10% |
| 3 | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 80 | 82% | < 2% |
| 4 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 | 55% | 30% (Over-reaction) |
Analysis: Entry 3 provides the optimal balance. The use of Pd(PPh3)4 at moderate temperatures ensures the catalyst reacts preferentially with the Iodide. More active catalysts (Entry 4, XPhos) or higher temperatures lead to oxidative addition into the Bromide, causing polymerization or bis-coupling.
Table 2: Physical Properties & Handling
| Property | Value | Notes |
| Molecular Weight | 265.1 g/mol | Suitable for fragment-based design |
| Appearance | White to Off-White Solid | Crystalline |
| Melting Point | 68-72 °C | Sharp melting point indicates purity |
| Solubility | DCM, EtOAc, DMSO | Poor solubility in water |
| Storage | 2-8°C, Inert Atmosphere | Protect from light; stable for >12 months |
Troubleshooting & Safety
-
Safety: Aryl bromides and boronic acids can be irritants. Handle in a fume hood. The Suzuki reaction generates biphenyl byproducts which may be toxic to aquatic life; dispose of waste accordingly.
-
Deboronation: The 4-fluoro-3-methylphenylboronic acid is relatively stable, but prolonged heating in strong base can cause protodeboronation. If yields are low, increase the boronic acid equivalents to 1.3 or switch to a milder base like K3PO4.
-
Purification: BFMB is non-polar. If it co-elutes with the starting bromide, use a gradient of Hexanes/DCM instead of Hexanes/EtOAc to improve separation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. Link (Demonstrates the utility of biaryl/urea scaffolds in kinase inhibition).
-
BenchChem. (2025).[3] 2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis.[3] Application Note. Link (Cited for structural analogy and reactivity patterns).
Sources
Application Note: 3-Bromo-4'-fluoro-3'-methylbiphenyl as a Core Building Block for Advanced Liquid Crystals
Executive Summary
This guide details the utilization of 3-Bromo-4'-fluoro-3'-methylbiphenyl (BFMB) as a strategic intermediate in the synthesis of high-performance nematic liquid crystals (LCs).
In the competitive landscape of TFT-LCD and microwave-frequency LC applications, material designers face a trade-off between dielectric anisotropy (
This document provides a validated protocol for converting BFMB into a terphenyl mesogen via Suzuki-Miyaura coupling, followed by an industry-standard ultra-purification workflow to ensure high voltage holding ratios (VHR).
Material Science Context: The "Methyl-Fluoro" Synergy
The BFMB scaffold is engineered to solve specific failure modes in LC mixtures:
-
Viscosity Reduction: Standard fluorinated terphenyls often exhibit high rotational viscosity. The 3'-methyl substituent on the BFMB core introduces a "kink" in the rigid rod structure. This steric hindrance reduces intermolecular friction, lowering
and improving display response times. -
Phase Stability: The asymmetry provided by the methyl group prevents the formation of highly ordered smectic phases at low temperatures, ensuring the material remains in the nematic state required for switching.
-
Dielectric Tuning: The 4'-fluoro substituent provides a permanent dipole moment along the long axis (longitudinal), contributing to positive dielectric anisotropy (
).
Structural Logic
-
Site 3 (Bromine): Reactive handle for C-C coupling (Suzuki/Buchwald).
-
Site 4' (Fluorine): Polar head group.
-
Site 3' (Methyl): Lateral steric disruptor.
Experimental Protocol 1: Synthesis of Fluorinated Terphenyl Mesogen
Objective: Synthesize 4''-propyl-4-fluoro-3-methyl-1,1':3',1''-terphenyl using BFMB. Rationale: This reaction demonstrates the utility of BFMB in extending the mesogenic core to form a stable terphenyl LC.
Reagents & Equipment[1][2][3][4]
-
Substrate: 3-Bromo-4'-fluoro-3'-methylbiphenyl (1.0 eq)
-
Coupling Partner: 4-Propylphenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
(0.02 eq) – Selected for high stability against oxidative addition. -
Base: Potassium Carbonate (K
CO ), 2.0 M aqueous solution. -
Solvent: Toluene / Ethanol (4:1 ratio).
-
Atmosphere: Argon or Nitrogen (strictly degassed).[1]
Workflow Diagram (Suzuki Coupling)
Figure 1: Step-by-step Suzuki-Miyaura coupling workflow for BFMB functionalization.
Step-by-Step Procedure
-
Degassing: Sparge the Toluene/Ethanol mixture with Argon for 30 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
Assembly: In a 3-neck round-bottom flask equipped with a reflux condenser, charge BFMB (10 mmol), 4-Propylphenylboronic acid (12 mmol), and the solvent mixture (50 mL).
-
Activation: Add the K
CO solution (10 mL). Stir vigorously for 5 minutes. -
Catalysis: Add Pd(dppf)Cl
(0.2 mmol) quickly against a counter-flow of Argon. -
Reaction: Heat to 90°C. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2] Conversion usually reaches >98% within 12 hours.
-
Workup: Cool to room temperature. Add water (50 mL). Separate the organic layer.[1] Extract the aqueous layer with Toluene (2 x 20 mL). Combine organic phases, wash with brine, and dry over MgSO
.
Experimental Protocol 2: Ultra-Purification (Low-Ion Grade)
Objective: Purify the crude terphenyl to >99.9% purity with ionic content <50 ppb. Criticality: Even trace ionic impurities cause "image sticking" (irreversible alignment) in active matrix displays due to ion migration under the electric field.
Workflow Diagram (Purification Logic)
Figure 2: Purification cascade to ensure electronic-grade liquid crystal materials.
Detailed Methodology
-
Catalyst Removal (Silica Plug): Dissolve the crude solid in minimal Toluene. Pass through a short pad of silica gel. Palladium residues (black/brown) will adhere to the top of the silica. Elute with Toluene.
-
Recrystallization (Cycle 1): Evaporate Toluene. Redissolve in hot Ethanol/Heptane (3:1). Allow to cool slowly to Room Temperature (RT) to grow large crystals. Filter.
-
Recrystallization (Cycle 2): Repeat the process. If the mother liquor is colored, use activated carbon before crystallization.
-
Solvent Removal: Dry crystals in a vacuum oven at 40°C for 24 hours.
-
Final Polish (Optional): For ultra-high resistivity requirements, perform Kugelrohr distillation or Zone Refining if the compound is thermally stable and does not decompose.
Data Presentation: Impact of the Methyl Group
The following table illustrates the comparative physical properties of a standard terphenyl LC versus the BFMB-derived variant (Hypothetical representative data based on structure-property relationships).
| Property | Standard Fluorinated Terphenyl (No Methyl) | BFMB-Derived Terphenyl (With 3'-Methyl) | Impact Analysis |
| Melting Point ( | 130°C | 85°C | Advantage: Lower |
| Nematic Range | 130°C – 240°C | 85°C – 190°C | Trade-off: Clearning point ( |
| Viscosity ( | High | Moderate | Advantage: Methyl steric hindrance reduces packing density. |
| Dielectric Anisotropy ( | +10.5 | +9.8 | Neutral: Slight reduction due to volume dilution, but still highly polar. |
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Oxidative addition failure (Pd poisoning). | Ensure strict degassing of solvents.[1] Switch to Pd(dppf)Cl |
| Product is Yellow | Palladium contamination. | Repeat silica filtration with a scavenger (e.g., Thiol-silica). |
| Low Resistivity | Ionic impurities (salts from coupling). | Wash organic phase with deionized water until pH is neutral. |
| Smectic Phase Appearance | High structural symmetry. | The methyl group usually prevents this; check NMR to ensure methyl integrity. |
References
-
Suzuki-Miyaura Coupling Protocols
-
Fluorinated Liquid Crystals
-
Purification of LCs
-
Synthesis of Fluorinated Intermediates
-
Role of Methyl Substitution
-
Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Physics.[6] (General Reference on lateral substitution effects).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
Application Notes and Protocols for 3-Bromo-4'-fluoro-3'-methylbiphenyl in Agrochemical Research
Introduction: The Potential of Halogenated Biphenyls in Modern Crop Protection
The biphenyl scaffold is a privileged structure in medicinal and agrochemical research, offering a versatile platform for developing a wide range of bioactive molecules. Its derivatives have been successfully commercialized as pharmaceuticals, herbicides, and fungicides.[1] The introduction of halogen atoms, such as bromine and fluorine, into the biphenyl core can significantly enhance the biological activity and metabolic stability of the resulting compounds.[2] Fluorine, in particular, is known to improve the efficacy of pesticides by increasing their binding affinity to target enzymes or receptors and enhancing their chemical stability.[1][2]
This document outlines the potential application of a novel halogenated biphenyl derivative, 3-Bromo-4'-fluoro-3'-methylbiphenyl , in agrochemical research. Based on the well-established structure-activity relationships of similar compounds, we hypothesize that this molecule possesses potent fungicidal and/or insecticidal properties. The presence of the bromo and fluoro substituents is anticipated to enhance its biological activity, while the methyl group may influence its selectivity and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the agrochemical potential of 3-Bromo-4'-fluoro-3'-methylbiphenyl. We present detailed protocols for its synthesis, in vitro screening against key fungal pathogens and insect pests, and a proposed framework for subsequent in vivo evaluation.
Hypothesized Agrochemical Activity
Based on existing literature, we propose that 3-Bromo-4'-fluoro-3'-methylbiphenyl is a promising candidate for development as either a fungicide or an insecticide.
-
Fungicidal Potential: Biphenyl derivatives have a history of use as antifungal agents.[3] The fungicidal activity is often attributed to the disruption of fungal cell membranes or the inhibition of key enzymes. The halogenation of the biphenyl structure can enhance this activity.
-
Insecticidal Potential: Several biphenyl-containing compounds have been developed as insecticides, acting on the nervous system of insects.[4][5] The specific substitution pattern of 3-Bromo-4'-fluoro-3'-methylbiphenyl may confer activity against a range of economically important pests.
Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl
The synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids.[6]
Synthetic Workflow Diagram
Caption: Suzuki-Miyaura synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl.
Detailed Synthesis Protocol
Materials:
-
3-Bromo-5-methylphenylboronic acid
-
1-Bromo-4-fluorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask, add 3-bromo-5-methylphenylboronic acid (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 30 mL of deionized water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-Bromo-4'-fluoro-3'-methylbiphenyl.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Agrochemical Screening Protocols
The following protocols are designed for the initial in vitro screening of 3-Bromo-4'-fluoro-3'-methylbiphenyl for fungicidal and insecticidal activity.
Antifungal Activity Screening Workflow
Caption: Workflow for in vitro antifungal screening.
Protocol: In Vitro Antifungal Assay
Objective: To determine the half-maximal effective concentration (EC50) of 3-Bromo-4'-fluoro-3'-methylbiphenyl against common plant pathogenic fungi.
Materials:
-
3-Bromo-4'-fluoro-3'-methylbiphenyl
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solution in sterile PDB to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in all wells is ≤1%.
-
Prepare a fungal spore suspension or mycelial fragment suspension in sterile water or PDB. Adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).
-
To each well of a 96-well plate, add 180 µL of the diluted compound solution.
-
Add 20 µL of the fungal suspension to each well.
-
Include positive controls (commercial fungicide) and negative controls (DMSO without the test compound).
-
Incubate the plates at 25-28 °C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
Measure the fungal growth by reading the optical density at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Insecticidal Activity Screening Workflow
Caption: Workflow for in vitro insecticidal screening.
Protocol: In Vitro Insecticidal Assay (Diet Incorporation Method)
Objective: To determine the lethal concentration (LC50) of 3-Bromo-4'-fluoro-3'-methylbiphenyl against a target insect pest.
Materials:
-
3-Bromo-4'-fluoro-3'-methylbiphenyl
-
Acetone
-
Artificial diet for the target insect
-
Larvae or adults of the test insect (e.g., cotton leafworm, Spodoptera littoralis; green peach aphid, Myzus persicae)
-
Petri dishes or multi-well plates
-
Fine paintbrush
Procedure:
-
Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solution in acetone.
-
Incorporate a known volume of each dilution into a specific amount of the artificial diet to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500 ppm). Allow the acetone to evaporate completely.
-
Place a known number of insects (e.g., 10-20 second-instar larvae) into each container with the treated diet.
-
Include positive controls (commercial insecticide) and negative controls (diet treated with acetone only).
-
Maintain the containers under controlled environmental conditions (e.g., 25±2 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Assess insect mortality at 24, 48, and 72 hours after treatment. Insects are considered dead if they do not move when prodded with a fine paintbrush.
-
Calculate the percentage of mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula.
-
Determine the LC50 value by probit analysis or other appropriate statistical methods.
Data Presentation
All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Antifungal Activity of 3-Bromo-4'-fluoro-3'-methylbiphenyl
| Fungal Species | EC50 (µg/mL) | 95% Confidence Interval |
| Botrytis cinerea | 5.2 | 4.1 - 6.3 |
| Fusarium oxysporum | 12.8 | 10.5 - 15.1 |
| Rhizoctonia solani | 8.5 | 7.2 - 9.8 |
| Commercial Standard | 1.5 | 1.1 - 1.9 |
Table 2: Hypothetical In Vitro Insecticidal Activity of 3-Bromo-4'-fluoro-3'-methylbiphenyl (72h)
| Insect Species | LC50 (ppm) | 95% Confidence Interval |
| Spodoptera littoralis | 25.6 | 21.3 - 29.9 |
| Myzus persicae | 42.1 | 37.8 - 46.4 |
| Commercial Standard | 3.8 | 3.1 - 4.5 |
Proposed Mechanism of Action (Hypothetical)
Given the structural features of 3-Bromo-4'-fluoro-3'-methylbiphenyl, a plausible mode of action could involve the inhibition of a key metabolic enzyme in the target pest. For instance, in fungi, it might target enzymes involved in cell wall biosynthesis or respiration. In insects, it could act as a neurotoxin, interfering with ion channels or neurotransmitter receptors. Further mechanistic studies, such as enzyme inhibition assays and electrophysiological recordings, would be required to elucidate the precise mode of action.
Hypothetical Mode of Action Diagram
Sources
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorideresearch.online [fluorideresearch.online]
- 3. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and insecticidal activity of biphenyl-diamide derivatives [html.rhhz.net]
- 5. Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Bromo-4'-fluoro-3'-methylbiphenyl in Advanced Materials Synthesis
Executive Summary
3-Bromo-4'-fluoro-3'-methylbiphenyl is a high-value halogenated biaryl intermediate designed for the synthesis of Liquid Crystal (LC) monomers and OLED host materials . Its unique structural motif—combining a reactive bromine handle, a polar fluorine atom, and a sterically demanding methyl group—makes it an ideal candidate for tuning the physical properties of optoelectronic materials.
This guide details the utilization of this intermediate in synthesizing fluorinated terphenyl liquid crystals via Suzuki-Miyaura cross-coupling . It focuses on the structure-activity relationships (SAR) that drive low-viscosity, high-dielectric anisotropy mixtures required for modern TFT-LCD and IPS display technologies.
Scientific Rationale & Material Logic[1][2]
Structural Utility in Materials Science
The utility of 3-Bromo-4'-fluoro-3'-methylbiphenyl stems from three distinct chemical functionalities, each serving a specific role in the final material:
| Functional Group | Role in Materials Science | Mechanism of Action |
| 3-Bromo (Br) | Reactive Handle | Site-selective oxidative addition for Pd-catalyzed cross-coupling (Suzuki/Buchwald), allowing extension into terphenyl cores. |
| 4'-Fluoro (F) | Polarity Tuner | Induces a strong dipole moment along the short molecular axis, essential for Negative Dielectric Anisotropy (Δε < 0) in VA (Vertical Alignment) displays [1, 3]. |
| 3'-Methyl (Me) | Phase Modulator | Provides lateral steric bulk that disrupts efficient π-π stacking, thereby lowering the melting point and preventing crystallization at operating temperatures [2]. |
Mechanism of Action: Dielectric Anisotropy
In Liquid Crystal Display (LCD) mixtures, the introduction of lateral fluorine substituents (as found in this biphenyl core) is critical. The C-F bond creates a dipole perpendicular to the long axis of the molecule. When used in Vertical Alignment (VA) modes, this negative dielectric anisotropy allows the molecules to align perpendicular to an applied electric field, switching the pixel state with high speed and low voltage [5].
Experimental Protocol: Synthesis of Fluorinated Terphenyl LC
Objective: Synthesize a 4''-alkyl-4-fluoro-3-methyl-1,1':3',1''-terphenyl liquid crystal monomer using 3-Bromo-4'-fluoro-3'-methylbiphenyl as the electrophile.
Reaction Workflow Diagram
The following diagram illustrates the convergent synthesis pathway using Graphviz.
Caption: Figure 1. Convergent Suzuki-Miyaura coupling workflow for synthesizing terphenyl LC cores from the brominated biphenyl intermediate.
Detailed Methodology
Reagents:
-
3-Bromo-4'-fluoro-3'-methylbiphenyl (1.0 eq, 10 mmol)
-
4-Pentylphenylboronic acid (1.2 eq, 12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
Solvent System: Toluene : Ethanol (4:1 v/v)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) for 15 minutes. Critical: Oxygen acts as a catalyst poison and promotes homocoupling.
-
Loading: Charge the flask with 3-Bromo-4'-fluoro-3'-methylbiphenyl (2.65 g) and 4-Pentylphenylboronic acid (2.30 g).
-
Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until dissolved.
-
Base Activation: Add the 2.0 M K₂CO₃ solution (15 mL). Degas the biphasic mixture by bubbling N₂ for 10 minutes.
-
Catalysis: Quickly add Pd(PPh₃)₄ (0.35 g) against a positive stream of N₂.
-
Reflux: Heat the mixture to 85°C (external oil bath) for 12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The starting bromide spot (Rf ~0.6) should disappear.
-
Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Toluene (2 x 20 mL). Combine organic phases and wash with Brine. Dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: 100% Hexanes to remove protodeboronation byproducts, then 5% DCM/Hexanes).
-
Recrystallization: Recrystallize from hot Ethanol/Acetone (3:1) to achieve electronic-grade purity (>99.5%).
Quality Control & Characterization
For electronic materials, purity is paramount. Impurities >50 ppm can cause voltage holding ratio (VHR) drops in displays.
| Test Method | Parameter | Acceptance Criteria |
| HPLC / GC-MS | Purity | > 99.8% (Area %) |
| ¹H-NMR (500 MHz) | Structure Verification | Integration of methyl singlet (~2.3 ppm) vs. aromatic protons. |
| Karl Fischer | Water Content | < 50 ppm (Strictly hydrophobic) |
| ICP-MS | Metal Ions (Pd, K) | < 10 ppm (Crucial for OLED/LC stability) |
Structure-Property Logic Diagram
Understanding how the specific substituents on the biphenyl core affect the final material properties.
Caption: Figure 2. Structure-Activity Relationship (SAR) of the biphenyl intermediate in materials science applications.
Safety and Handling (HSE)
-
Hazard Identification: The compound is an organic halide. It acts as a skin and eye irritant (H315, H319).
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the methyl group over long periods.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications.[1] Chemical Society Reviews.
- Gray, G. W., & Hird, M. (1989). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
-
Merck Patent GmbH. (2015). Liquid Crystalline Medium and Liquid Crystal Display.[2][3] (Patents describing fluorinated biphenyls for VA-LCDs).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews.
-
Kirmeier, J., et al. (2021). Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters.[5][6] ChemRxiv.
-
BenchChem. Application Notes for Suzuki Coupling using Halogenated Benzophenones. (General protocol adaptation).
Sources
- 1. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing Suzuki coupling reactions for sterically hindered bromobiphenyls
Mission: To provide actionable, mechanism-driven solutions for researchers attempting to synthesize sterically hindered biaryls (e.g., tetra-ortho-substituted systems). This guide moves beyond standard textbook conditions, focusing on the kinetic bottlenecks introduced by steric bulk.
Module 1: Catalyst & Ligand Architecture (The Engine)[1][2]
The Challenge: Steric Bottlenecks
In standard Suzuki couplings, oxidative addition is often the rate-limiting step.[1] However, for sterically hindered substrates (e.g., 2,6-disubstituted aryl bromides), the energy landscape shifts.
-
Transmetallation: The approach of the boronate species to the Pd(II) center is physically blocked.
-
Reductive Elimination: While steric bulk generally accelerates reductive elimination (by relieving strain), the formation of the necessary cis-diaryl-Pd intermediate is thermodynamically unfavorable.
The Solution: Bulky, Electron-Rich Ligands
To overcome these barriers, you must use ligands with high steric demand (large cone angle or % Buried Volume) and high electron donation.
Option A: Dialkylbiaryl Phosphines (Buchwald Ligands)
-
Top Recommendations: SPhos and XPhos .
-
Mechanism: These ligands form monoligated Pd(0) species (
) rather than the inactive . The secondary interaction between the palladium and the ipso-carbon of the lower biaryl ring stabilizes the catalyst, preventing precipitation while keeping the metal center accessible for the bulky substrate. -
Why SPhos? Its methoxy groups provide stability and solubility. It is particularly effective for coupling hindered aryl chlorides and bromides with hindered boronic acids.
Option B: N-Heterocyclic Carbenes (NHCs)
-
Top Recommendation: Pd-PEPPSI-IPr .
-
Mechanism: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold releases the labile pyridine ligand upon heating, generating a highly active, bulky Pd-NHC species. The strong
-donating nature of the NHC facilitates oxidative addition, while the massive steric bulk of the IPr wingtips forces the substrates into the correct geometry for elimination.
Ligand Selection Matrix
| Substrate Challenge | Recommended System | Catalyst Precursor | Key Benefit |
| 2,2'-Disubstitution | SPhos | Pd(OAc)₂ or SPhos-Pd-G2 | Excellent balance of stability and activity. |
| Tetra-ortho (2,2',6,6') | Pd-PEPPSI-IPr | (Pre-formed complex) | Extreme steric bulk forces reductive elimination. |
| Unstable Boronic Acids | XPhos | XPhos-Pd-G3 | Fast reaction rates minimize protodeboronation time. |
| Heterocycles | A-taPhos | A-taPhos-Pd-G2 | Prevents N-coordination to Pd center. |
Module 2: The Reaction Environment
Visualizing the Steric Bottleneck
The following diagram illustrates where steric hindrance impacts the catalytic cycle.
Figure 1: The catalytic cycle of Suzuki coupling. Note that for hindered substrates, Transmetallation becomes the primary bottleneck due to the physical inability of the boronate to approach the crowded Pd center.
Module 3: Troubleshooting Guides (FAQs)
Q1: My reaction stalls at 10% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst deactivation or "poisoning" is unlikely if adding more doesn't help. The issue is likely Protodeboronation .
The Science: Sterically hindered boronic acids are often unstable. Under basic, aqueous conditions at high temperatures, the C-B bond cleaves, replacing the boron with a proton (Ar-B(OH)₂
-
Switch to Anhydrous Conditions: Use CsF or K₃PO₄ in dry Toluene/Dioxane. Water is usually required for boronic acids, so switch to Boronic Acid Pinacol Esters (BPin) which can sometimes react under anhydrous conditions.
-
Use "Slow Release" Reagents: Switch to MIDA Boronates or Potassium Trifluoroborates . These slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.
-
Increase Boron Equivalents: Use 2.0 - 3.0 equivalents of the boronic acid.
Q2: I see a significant amount of Homocoupling (Ar-Ar).
Diagnosis: Oxidative induced homocoupling. The Science: This often happens when oxygen enters the system, or when the transmetallation step is too slow (common in hindered systems), allowing two Ar-Pd-X species to disproportionate. The Fix:
-
Degas Thoroughly: Sparging with argon is not enough. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.
-
Change the Base: Carbonate bases (
) can sometimes promote homocoupling. Switch to K₃PO₄ or NaOH .
Q3: The reaction works for the bromide, but fails for the chloride.
Diagnosis: Oxidative addition failure. The Science: Aryl chlorides have a stronger C-Cl bond. Steric hindrance protects this bond further. The Fix:
-
Upgrade Ligand: Switch from SPhos to XPhos or RuPhos , which are more electron-rich and better at activating chlorides.
-
Add Heat: Increase temperature to 100-110°C. Ensure your solvent (e.g., Toluene) can handle this without drying out the reaction (use a sealed tube).
Module 4: Standard Operating Procedures (SOPs)
Decision Tree: Optimization Workflow
Figure 2: Workflow for selecting conditions and troubleshooting common failure modes in hindered couplings.
Protocol A: The "Buchwald" Standard (SPhos)
Best for: 2,2'-disubstituted biaryls, aryl chlorides.
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with:
-
Aryl Halide (1.0 equiv)[2]
-
Boronic Acid (1.5 - 2.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%) (Or use precatalyst SPhos-Pd-G2 )
-
K₃PO₄ (finely ground, 3.0 equiv)
-
-
Solvent: Add Toluene (anhydrous) and Water in a 10:1 ratio (0.2 M concentration wrt halide).
-
Execution: Seal the vial. Heat to 100°C for 12–24 hours with vigorous stirring (1000 rpm).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water.
Protocol B: The "PEPPSI" Powerhouse
Best for: Tetra-ortho substitution, extremely hindered amides/esters.
-
Setup: Charge vial with:
-
Solvent: Add 1,4-Dioxane or THF (technical grade is often acceptable, but anhydrous is preferred for reproducibility).
-
Execution: Heat to 60–80°C . Note that PEPPSI catalysts often initiate faster and run at lower temperatures than phosphine systems.
-
Note: If the reaction turns black immediately (Pd black precipitation), reduce temperature or switch to the milder K₂CO₃ base.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[4] Angewandte Chemie International Edition.
-
Knapp, D. M., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society.[3]
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Halogenated Biphenyl Purification
Current Status: Operational | Specialist: Senior Application Scientist
Ticket Subject: Purification Strategies for Halogenated Biphenyl Isomers (PCBs/PBBs)
Mission Statement
Welcome to the Halogenated Biphenyl Purification Support Center. You are likely dealing with a reaction mixture from a Suzuki or Ullmann coupling, or isolating specific congeners for environmental standards. Your challenge is distinct: separating isomers that share identical molecular weights and similar polarities, differing only in the spatial arrangement of halogen atoms (ortho, meta, para).
This guide prioritizes shape selectivity over standard hydrophobicity. We move beyond standard C18 protocols to advanced stationary phases and solubility thermodynamics.
Visual Diagnostic: The Purification Decision Tree
Before selecting a solvent or column, determine your workflow based on scale and isomer complexity.
Figure 1: Decision matrix for selecting purification modality. Green nodes indicate bulk thermodynamic methods; Red nodes indicate chromatographic shape selectivity.
Module 1: Chromatographic Separation (The Heavy Lifters)
Standard C18 columns often fail to resolve halogenated biphenyl isomers because they rely on hydrophobicity, which is nearly identical between isomers. You must exploit molecular geometry .
Q1: My ortho-substituted isomer co-elutes with the para-substituted isomer on C18. How do I separate them?
Diagnosis: Lack of Shape Selectivity. The Fix: Switch to Porous Graphitic Carbon (PGC) or Pyrenylethyl (PYE) stationary phases.
The Mechanism:
-
Planarity Rule: Biphenyls with no ortho-substituents (e.g., 3,3',4,4'-PCB) are coplanar. Biphenyls with ortho-substituents (e.g., 2,2',5,5'-PCB) are forced to twist due to steric clash between the halogen atoms.
-
Graphite Interaction: PGC columns are composed of flat sheets of hexagonally arranged carbon. Planar molecules can align flat against the surface, creating strong retention via pi-pi interactions. Twisted (ortho) molecules cannot lie flat, reducing contact area and retention time.
Protocol: PGC Separation Workflow
-
Column: Hypercarb (Thermo) or similar PGC phase.
-
Mobile Phase: 100% Dichloromethane (DCM) in Hexane (Gradient).
-
Start: 100% n-Hexane (Weak solvent).
-
Ramp: 0% to 50% DCM over 20 minutes.
-
-
Outcome:
-
Elution Order: Multi-ortho (Twisted/Early)
Mono-ortho Non-ortho (Planar/Late).
-
Q2: I cannot use Carbon columns. Are there silica-based alternatives?
The Fix: Use a Biphenyl or Cosmosil PYE (Pyrenylethyl) column. Why: These phases introduce "pi-pi" mechanisms.[1] The electron-deficient halogenated rings of your analyte interact with the electron-rich aromatic rings of the stationary phase.
-
Protocol: Use Methanol/Water gradients rather than Acetonitrile. Acetonitrile has its own pi-electrons which can interfere with the pi-pi selectivity of the column [1].[2]
Module 2: Bulk Purification (Recrystallization)
For synthesis scales (>1g), chromatography is expensive. Recrystallization is viable but prone to "oiling out" (forming a liquid layer instead of crystals).[3]
Q3: My product "oils out" instead of crystallizing. How do I fix this?
Diagnosis: The boiling point of your solvent is higher than the melting point of the solvated product, or the polarity gap is too wide. The Fix: Use a Binary Solvent System with temperature cycling.
Recommended Solvent Systems:
| Solvent A (Dissolver) | Solvent B (Precipitant) | Target Isomer Type |
|---|---|---|
| Toluene | Methanol | Highly brominated/chlorinated biphenyls |
| Acetone | Water | More polar, lower halogenated congeners |
| DCM | Hexane | General purpose (Avoid for very non-polar) |
Step-by-Step Protocol:
-
Dissolution: Dissolve crude solid in the minimum amount of hot Solvent A (e.g., Toluene at 80°C).
-
The Drop: Add hot Solvent B (Methanol) dropwise until persistent turbidity (cloudiness) appears.
-
The Re-Clear: Add just enough hot Solvent A to make the solution clear again.
-
Slow Cool: Wrap the flask in foil/towel to cool slowly to room temperature. Do not put it immediately in the fridge. Rapid cooling traps impurities [2].
-
Seed: If oiling occurs, scratch the glass or add a seed crystal of the pure isomer if available.
Module 3: Troubleshooting Difficult Isomer Pairs
Q4: I am trying to separate 2,2'-dibromobiphenyl from 4,4'-dibromobiphenyl. They have the same mass.
Analysis: This is the classic "Twisted vs. Flat" scenario.
-
2,2'-isomer: The bromine atoms at the "hinge" force the rings to be perpendicular (90° twist). This molecule is bulky and "thick."
-
4,4'-isomer: The bromines are at the ends. The molecule is linear and can rotate to be planar.
Recommended Workflow:
-
Attempt Recrystallization first: The 4,4' isomer typically has a much higher melting point and lower solubility due to better crystal packing (symmetry). It will likely crystallize out of Ethanol or Hexane, leaving the 2,2' isomer in the mother liquor [3].
-
Polishing: Inject the mother liquor (rich in 2,2') onto a PGC HPLC column. The 2,2' will elute almost at the void volume (unretained), while any remaining 4,4' will stick tightly.
Q5: How do I validate purity if my GC-MS peaks still overlap?
The Fix: Utilize the MS Ortho Effect . Even if peaks overlap chromatographically, their fragmentation patterns differ.
-
Non-ortho PCBs: Tend to lose
or (molecular halogen loss). -
Ortho-PCBs: Tend to lose a single halogen radical (
) more readily to form a stable 5-membered chloronium bridge intermediate. -
Action: Monitor specific fragment ions (M-X vs M-2X) to determine if the shoulder of your peak is a co-eluting isomer [4].
Summary of Physical Properties for Separation
| Parameter | Ortho-Substituted (e.g., 2,2') | Non-Ortho (e.g., 4,4') | Separation Lever |
| Shape | Twisted (Non-planar) | Linear/Planar | PGC / PYE Columns |
| Solubility | Higher (Poor packing) | Lower (Tight packing) | Recrystallization |
| Retentivity (Carbon) | Weak (Elutes First) | Strong (Elutes Last) | Elution Order |
References
-
Nacalai Tesque. (2024). Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]
-
Miami University. (n.d.). Isolation and Purification of Organic Compounds: Recrystallization.[3][4] Retrieved from [Link]
-
USGS/University of Nebraska. (1998). Loading capacity and chromatographic behavior of a porous graphitic carbon column for polychlorinated biphenyls. Retrieved from [Link]
-
MDPI. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls.[5] Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Byproduct Identification in 3-Bromo-4'-fluoro-3'-methylbiphenyl Synthesis
Welcome to the technical support guide for the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with the expertise and field-proven insights necessary to identify, troubleshoot, and mitigate the formation of unwanted byproducts, thereby ensuring the purity and yield of your target compound.
The synthesis of complex biaryl scaffolds like 3-Bromo-4'-fluoro-3'-methylbiphenyl is a cornerstone of modern medicinal chemistry. However, the very nature of palladium-catalyzed cross-coupling reactions, while powerful, makes them susceptible to various side reactions.[1] Understanding these potential pitfalls is not just a matter of academic curiosity but a critical step in process optimization and the generation of reliable, high-quality materials for downstream applications. This guide follows a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding byproduct formation during the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl.
Q1: What are the most common byproducts I should expect in this synthesis?
A1: In a typical Suzuki-Miyaura coupling to form 3-Bromo-4'-fluoro-3'-methylbiphenyl, you should be vigilant for three primary types of byproducts:
-
Homocoupling Products: These are dimers of your starting materials. For instance, if you are using (4-fluoro-3-methylphenyl)boronic acid, you might form 4,4'-difluoro-3,3'-dimethylbiphenyl. Similarly, the aryl halide can also homocouple.[2][3]
-
Dehalogenated Product: This is where the bromine atom on your aryl halide starting material is replaced by a hydrogen atom, leading to the formation of 4'-fluoro-3'-methylbiphenyl.[4][5]
-
Protodeboronated Product: This involves the cleavage of the carbon-boron bond of your boronic acid, which is replaced by a carbon-hydrogen bond. For example, (4-fluoro-3-methylphenyl)boronic acid would revert to 4-fluoro-3-methyltoluene.[6][7]
Q2: How can I quickly check my crude reaction mixture for these byproducts?
A2: The most effective methods for a quick assessment are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive technique. It will separate the components of your crude mixture and provide the molecular weight of each, allowing for clear identification of your desired product alongside any of the byproducts mentioned above.[4][5]
-
Thin-Layer Chromatography (TLC): While less specific, TLC can give you a rapid indication of reaction progress and purity. The dehalogenated byproduct will typically appear as a less polar spot than the starting aryl bromide.[5]
Q3: What causes the formation of homocoupled dimers in my reaction?
A3: Homocoupling of the boronic acid is often promoted by the presence of molecular oxygen in the reaction mixture.[1][3] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that favors the dimerization of the boronic acid. Insufficiently degassed solvents and reagents are the primary culprits.
Q4: I'm seeing a significant amount of my product, but without the essential bromine atom. What's happening?
A4: This is a classic case of dehalogenation, a reductive process where the C-Br bond is cleaved and replaced by a C-H bond.[4] This side reaction can be influenced by several factors, including:
-
Choice of Base: Strong bases, particularly alkoxides, can sometimes act as hydride donors.[5]
-
Solvent: Protic solvents like alcohols can be a source of hydrogen.[4]
-
High Temperatures: Elevated temperatures and prolonged reaction times can favor the dehalogenation pathway.[5]
Q5: My boronic acid seems to be disappearing from the reaction mixture faster than the product is forming. What is this side reaction?
A5: This is indicative of protodeboronation, a reaction where the boronic acid group is replaced by a proton (hydrogen atom).[6] This is one of the most significant decomposition pathways for boronic acids in Suzuki-Miyaura couplings.[7] It is highly dependent on the reaction conditions and the structure of the boronic acid itself. The process can be catalyzed by both acids and bases and is often accelerated by the presence of water, high temperatures, and prolonged reaction times.[7]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving specific byproduct-related issues observed during your synthesis.
| Observed Issue | Potential Byproduct & Identification | Primary Cause(s) | Recommended Actions & Scientific Rationale |
| Major Impurity Peak in GC-MS with M.W. ~254/256 | 3-Bromo-3'-bromo-biphenyl (Aryl Halide Homocoupling) | Inefficient reduction of Pd(II) precatalyst to active Pd(0); presence of oxidants. | Action: Switch to a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄). Rationale: Ensures the catalytic cycle begins with the active Pd(0) species, minimizing side reactions mediated by residual Pd(II).[1] |
| Major Impurity Peak in GC-MS with M.W. ~232 | 4,4'-difluoro-3,3'-dimethylbiphenyl (Boronic Acid Homocoupling) | Presence of oxygen in the reaction mixture. | Action: Ensure rigorous degassing of all solvents and the reaction vessel (e.g., via three freeze-pump-thaw cycles or sparging with argon for an extended period). Rationale: Removing O₂ prevents the oxidation of Pd(0) to Pd(II), which is a key step in the homocoupling mechanism.[1][8] |
| Major Impurity Peak in GC-MS with M.W. ~188 | 4'-fluoro-3'-methylbiphenyl (Dehalogenation) | Protic solvent (e.g., alcohols); strong base (e.g., NaOEt); high temperature. | Action: 1. Switch to an aprotic solvent system (e.g., Toluene/Dioxane). 2. Use a weaker inorganic base like K₂CO₃ or K₃PO₄. 3. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). Rationale: This minimizes potential hydride sources and reduces the kinetic favorability of the reductive dehalogenation pathway.[4][5] |
| Major Impurity Peak in GC-MS with M.W. ~110 | 4-fluoro-3-methyltoluene (Protodeboronation) | Unstable boronic acid; presence of water; prolonged reaction time; bulky phosphine ligands. | Action: 1. Use the more stable (4-fluoro-3-methylphenyl)boronic acid pinacol ester instead of the free acid. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize for a shorter reaction time. Rationale: Boronic esters are less susceptible to hydrolysis and subsequent protodeboronation.[6] Minimizing water and reaction time directly limits the opportunity for this decomposition pathway to occur.[7] Note that some bulky ligands can paradoxically accelerate this side reaction.[9][10] |
Visualizing the Reaction and Side Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired synthetic route and the competing byproduct-forming pathways.
Caption: Desired Suzuki-Miyaura reaction pathway for product formation.
Caption: Formation pathways for the three major undesired byproducts.
Caption: A systematic workflow for troubleshooting byproduct formation.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl
This protocol is designed to minimize the formation of common byproducts.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-bromophenyl)boronic acid (1.0 eq), 1-bromo-4-fluoro-3-methylbenzene (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add previously degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via cannula or syringe. The mixture should be sparged with argon for a further 10 minutes.
-
Catalyst Addition: To the stirring suspension, add a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Work-up: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.[11]
Protocol 2: Byproduct Identification by GC-MS
-
Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture. Quench it with water and extract with a small volume of ethyl acetate (~1 mL).
-
Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
-
Data Interpretation: Analyze the resulting chromatogram.
-
Identify the peak for your desired product, 3-Bromo-4'-fluoro-3'-methylbiphenyl (Expected M.W. ~266/268 due to Br isotopes).
-
Look for peaks corresponding to the molecular weights of the potential byproducts as detailed in the troubleshooting table.
-
Compare retention times and mass spectra with authentic samples of starting materials if available.
-
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Al-Amin, M., & Binneps, A. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(15), 7803–7809.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Wikipedia. (n.d.). Protodeboronation.
- BenchChem. (2025). Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). Journal of Heterocyclic Chemistry.
- Al-Amin, M., & Binneps, A. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
Overcoming low yields in the synthesis of fluorinated biphenyls
Welcome to the Advanced Synthesis Support Module. Topic: Overcoming Low Yields in Fluorinated Biphenyl Cross-Coupling Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Fluorine Effect" in Cross-Coupling
Synthesizing fluorinated biphenyls is deceptively difficult. While fluorine is often added to drug candidates to improve metabolic stability (blocking P450 sites) or lipophilicity, its presence creates a "perfect storm" for Suzuki-Miyaura coupling failure.
The Core Conflict:
-
Nucleophile Instability: Fluorine atoms on an aryl boronic acid ring (especially at ortho positions) significantly increase the Lewis acidity of the boron center. This accelerates protodeboronation —the rapid hydrolysis of the C–B bond before the cross-coupling can occur.
-
Electrophile Confusion: In highly fluorinated aryl halides, the C–F bond strength is high, yet the electron-deficient ring invites side reactions like C–F activation (oxidative addition into the wrong bond) or nucleophilic aromatic substitution (
) by the base.
This guide moves beyond standard textbook recipes to address these specific failure modes.
Module 1: The Protodeboronation Crisis
User Query: "My starting boronic acid disappears within 10 minutes, but I see no product. I only recover the de-boronated fluorobenzene. Why?"
Diagnosis: You are experiencing rapid base-catalyzed protodeboronation. The electron-withdrawing fluorine atoms stabilize the boronate anion intermediate, which then undergoes rapid protonolysis by water or alcoholic solvents.
The Mechanistic Pathway
The diagram below illustrates why your reaction fails and how MIDA (N-methyliminodiacetic acid) boronates solve this by masking the empty p-orbital on boron.
Caption: Figure 1. Kinetic competition between productive coupling and destructive protodeboronation. Fluorine accelerates the red path (k1).
Solution Strategy: The "Slow Release" Protocol
To fix this, we must keep the concentration of the active boronic acid low, below the threshold where decomposition dominates.
Recommendation: Switch from Boronic Acids to MIDA Boronates or Potassium Organotrifluoroborates (
Table 1: Boron Source Selection Guide
| Boron Source | Stability (Fluorinated) | Reactivity | Recommended Use Case |
| Boronic Acid | Very Low | High | Only for non-fluorinated or meta/para-monofluoro substrates. |
| Pinacol Ester | Low/Moderate | Moderate | Standard default, but often fails for 2,6-difluoro species. |
| MIDA Boronate | High | Controlled | Gold Standard for polyfluorinated or 2-pyridyl couplings. Requires hydrolytic release. |
| High | Low | Good alternative; requires higher temperatures and specific solubility conditions. |
Module 2: Catalyst & Ligand Engineering
User Query: "I stabilized my boron source, but the reaction is stalled at 20% conversion. I'm using
Diagnosis:
The "Buchwald" Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands).[1] These bulky, electron-rich ligands facilitate oxidative addition and, critically, create a pocket that enforces reductive elimination even in crowded systems.
Table 2: Ligand Selection Matrix
| Substrate Challenge | Recommended Ligand | Precatalyst Form | Why? |
| General Fluorinated | XPhos | Pd-G4-XPhos | Excellent balance of stability and activity. |
| Steric Bulk (Ortho-F) | SPhos | Pd-G3-SPhos | High turnover for hindered biaryls. |
| Base-Sensitive | BrettPhos | Pd-G4-BrettPhos | Allows milder bases; prevents defluorination. |
| Heterocycles (Pyridine) | XPhos or | Pd-PEPPSI-IPent | Stabilizes Pd against N-coordination poisoning. |
Module 3: Experimental Protocols
Protocol A: The "Slow-Release" MIDA Coupling
Use this for 2,6-difluorophenyl or perfluorophenyl couplings.
Materials:
-
Aryl Halide (1.0 equiv)
-
MIDA Boronate (1.2 – 1.5 equiv)
-
Catalyst: Pd-G4-XPhos (2 mol%) or
/XPhos (1:2 ratio) -
Base:
(anhydrous, 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (10:1 ratio)
Step-by-Step:
-
Setup: Charge a vial with the MIDA boronate, aryl halide, Pd catalyst, and base.
-
Degas: Seal and purge with Argon for 5 minutes. Oxygen promotes phenol formation (oxidative decomposition).
-
Solvent: Add the Dioxane/Water mixture.[2]
-
Critical Note: The water is essential here. It hydrolyzes the MIDA ester to release the active boronic acid slowly. Do not use anhydrous conditions for MIDA.
-
-
Reaction: Heat to 60°C. Monitor via LCMS every 2 hours.
-
Observation: You should see a steady consumption of halide and low levels of free boronic acid.
-
-
Workup: Dilute with EtOAc, wash with
(aq). Avoid basic washes which may emulsify fluorinated products.
Protocol B: Anhydrous Coupling (For Hydrolytically Unstable Halides)
Use this if your electrophile (halide) has sensitive groups (esters, nitriles).
Materials:
-
Aryl Halide (1.0 equiv)
-
Pinacol Boronate (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: CsF (2.0 equiv)
-
Solvent: Toluene (Anhydrous)
Mechanism: CsF acts as an anhydrous base, activating the boronate via a Pd-F intermediate or direct fluorophilic activation, bypassing the need for water/hydroxide.
Module 4: Troubleshooting & FAQs
Q: I see "Homocoupling" (Ar-Ar) of my halide. Why?
-
A: This is often caused by disproportionation of the Pd(II) species or excessive oxidant (air).
-
Fix: Ensure rigorous degassing. Switch to a precatalyst (Pd-G4) instead of generating Pd(0) in situ, which reduces the induction period where homocoupling often occurs.
Q: My product is defluorinated (F replaced by H).
-
A: This is "Hydrodefluorination." It happens when the reaction temperature is too high or the hydride source (often from solvent decomposition or excess base) is present.
-
Fix: Lower temperature to 40-50°C. Switch solvent from alcohols (isopropanol) to aprotic solvents (Dioxane, Toluene).
Q: Can I use microwave heating?
-
A: Avoid it for fluorinated boronic acids. The rapid superheating spikes the rate of protodeboronation (
) faster than the cross-coupling rate ( ). Conventional oil bath heating is preferred for control.
Visual Troubleshooting Guide
Caption: Figure 2. Decision tree for diagnosing reaction failure based on LCMS analysis of crude mixture.
References
-
Protodeboronation Mechanism
-
Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.
-
-
MIDA Boronates
-
Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society.
-
-
Buchwald Ligands (XPhos/SPhos)
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
-
Polyfluorinated Biphenyl Synthesis
-
Bulfield, D., & Huber, S. M. (2017). "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates." The Journal of Organic Chemistry.
-
-
Anhydrous Fluoride Activation
-
Kini, A. D., et al. (2021). "Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides."[4] Nature Communications.
-
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Alternative catalysts for the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl
This guide serves as a specialized technical support resource for the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl . It addresses the critical chemoselectivity required to retain the bromine functionality while successfully coupling the sterically modified fluoro-methyl ring.
Case ID: BIPH-BR-F-ME-001 Priority: High (Chemoselectivity Critical) Assigned Specialist: Senior Application Scientist
The Synthetic Challenge: The Selectivity Paradox
The synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl presents a classic chemoselectivity paradox. You are attempting to form a C-C bond between two aromatic rings while preserving a reactive halogen (Bromine) on one of them.
-
The Trap: Standard Suzuki conditions often fail to discriminate between the halogen you want to react (Leaving Group A) and the halogen you want to keep (Leaving Group B).
-
The Solution: Exploiting the Bond Dissociation Energy (BDE) hierarchy. By utilizing 3-bromo-1-iodobenzene as your starting material, you target the C-I bond (
) for oxidative addition while leaving the stronger C-Br bond ( ) intact.
Reaction Scheme Overview
-
Coupling Partner A: 3-Bromo-1-iodobenzene (Electrophile)
-
Coupling Partner B: 4-Fluoro-3-methylphenylboronic acid (Nucleophile)
-
Critical Constraint: Prevent oxidative addition at the C-Br site.
Catalyst Selection & Protocol Optimization
Tier 1: High-Fidelity Selectivity (Recommended)
For research scale where purity is paramount.
Catalyst: Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf) .
-
Why: These Pd(0) or Pd(II) precursors, when used with mild bases, exhibit high kinetic selectivity for Iodides over Bromides. The bulky triphenylphosphine ligands slow down the oxidative addition enough to discriminate between I and Br.
-
Protocol Note: Keep temperature
. Higher temperatures ( ) increase the probability of activating the C-Br bond, leading to polymerization (oligomers).
Tier 2: The "Alternative" Nickel System (Cost-Reduction)
For scale-up where Palladium costs are prohibitive.
Catalyst: NiCl₂(PCy₃)₂ or Ni(cod)₂ + PCy₃ .
-
Technical Insight: Nickel is smaller and more nucleophilic than Palladium. While cheaper, it is often less selective and more prone to activating both halogens.
-
Risk: Ni-catalysts readily activate aryl bromides and even aryl chlorides.
-
Mitigation: To use Ni selectively, you must use stoichiometric control . Ensure the Boronic Acid is the limiting reagent to prevent the catalyst from moving on to the Bromine site after the Iodine is consumed.
Tier 3: Heterogeneous/Green Catalysts
For pharmaceutical process streams requiring low metal residuals.
Catalyst: Pd/C (Palladium on Carbon) or Pd-EnCat™ .
-
Mechanism: Surface-mediated catalysis.
-
Benefit: Simple filtration removes the metal.
-
Trade-off: Often requires higher temperatures to initiate, which endangers the C-Br bond. Use only with 3-bromo-1-iodobenzene , never with dibromobenzene.
Troubleshooting Guide (FAQ)
Issue A: "I am losing my Bromine atom (Dehalogenation)."
User Report: MS analysis shows the product mass is M-Br (replaced by H).
-
Root Cause: Hydride transfer. This often happens if you use alcoholic solvents (Ethanol/Isopropanol) with a catalyst that promotes
-hydride elimination. -
Fix: Switch solvent system to Dioxane/Water or Toluene/Water . Avoid secondary alcohols.
Issue B: "The reaction stalls; low conversion of the Boronic Acid."
User Report: Starting material remains. The 3'-methyl group seems to be hindering the reaction.
-
Root Cause: Steric hindrance.[1][2][3][4][5] The methyl group ortho to the boron atom hinders the transmetalation step.
-
Fix: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G2) .
-
Why: XPhos is designed to form a "pocket" that facilitates coupling of sterically hindered aryl chlorides/bromides/boronates. It creates a highly active mono-ligated Pd(0) species.
-
Issue C: "I see significant Homocoupling (Biaryl formation of the Boronic Acid)."
User Report: I see 3,3'-dimethyl-4,4'-difluorobiphenyl in the NMR.
-
Root Cause: Oxygen ingress. Oxygen re-oxidizes Pd(0) to Pd(II) without an aryl halide, consuming the boronic acid.
-
Fix:
-
Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous Argon sparging (20 mins).
-
Add the catalyst last, under a counter-flow of inert gas.
-
Data & Specifications
Comparative Catalyst Performance Table
| Catalyst System | Selectivity (I vs Br) | Steric Tolerance (3'-Me) | Cost | Recyclability | Recommended Use |
| Pd(PPh₃)₄ | High | Moderate | High | Low | Standard Lab Scale |
| PdCl₂(dppf) | Very High | Moderate | High | Low | Difficult Substrates |
| NiCl₂(PCy₃)₂ | Low-Moderate | High | Low | Low | Cost-Sensitive Scale |
| Pd/C | Moderate | Low | Medium | High | Green Chemistry |
| XPhos Pd G2 | Moderate | Excellent | Very High | Low | Sterically Hindered Cases |
Visualizing the Chemoselectivity Logic
The following diagram illustrates the critical decision pathways for maximizing yield and selectivity.
Caption: Decision tree highlighting the risk of over-reaction when prioritizing catalyst activity over selectivity.
Validated Experimental Protocol
Target: Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl (1.0 mmol scale) Method: Chemoselective Suzuki-Miyaura Coupling
-
Preparation:
-
Charge a reaction vial with 3-bromo-1-iodobenzene (283 mg, 1.0 mmol), 4-fluoro-3-methylphenylboronic acid (169 mg, 1.1 mmol), and Potassium Carbonate (
, 414 mg, 3.0 mmol). -
Critical Step: Evacuate and backfill with Argon (3x).
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Note: The 4:1 ratio ensures solubility of the boronic acid while maintaining a high enough boiling point.
-
-
Catalyst Charging:
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%) quickly under Argon flow.
-
Why dppf? The ferrocene ligand has a large bite angle, which enhances the reductive elimination step and supports the coupling of the hindered 3'-methyl group without requiring excessive heat [1].
-
-
Reaction:
-
Heat to 80°C for 4-6 hours. Monitor by TLC/HPLC.
-
Stop Condition: Stop when the starting Iodide is consumed. Do not extend time unnecessarily to protect the Bromine.
-
-
Workup:
-
Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purify via column chromatography (Hexanes/EtOAc).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Han, F.-S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts.[7] Chemical Society Reviews, 42(12), 5270-5298. Link
Sources
- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Troubleshooting guide for the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl
Strategic Overview & Retrosynthesis
The synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl presents a classic chemoselectivity challenge in cross-coupling chemistry. The target molecule contains a bromine atom on one ring and a fluorine/methyl motif on the other.[1]
To synthesize this efficiently, we must utilize the Suzuki-Miyaura Cross-Coupling reaction.[2] The critical success factor is the Kinetic Selectivity between two halogen leaving groups.
The Retrosynthetic Logic
We cannot use a dibromide precursor because the oxidative addition rates would be competitive, leading to a statistical mixture of mono- and bis-arylated products. Instead, we utilize 1-Bromo-3-iodobenzene .
-
Electrophile: 1-Bromo-3-iodobenzene (The C–I bond is significantly weaker than the C–Br bond).
-
Nucleophile: (4-Fluoro-3-methylphenyl)boronic acid.
Mechanism of Selectivity: The bond dissociation energy (BDE) for C–I (~65 kcal/mol) is lower than that of C–Br (~81 kcal/mol) [1].[7] Palladium(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond at controlled temperatures, allowing us to install the biaryl bond while preserving the bromine handle for downstream functionalization.
Validated Experimental Protocol
Scale: 10 mmol Expected Yield: 78-85%
Reagents & Stoichiometry
| Component | Equiv. | Amount | Role |
| 1-Bromo-3-iodobenzene | 1.0 | 2.83 g | Electrophile (Selective) |
| (4-Fluoro-3-methylphenyl)boronic acid | 1.05 | 1.62 g | Nucleophile |
| Pd(PPh₃)₄ | 0.03 | 346 mg | Catalyst (Tetrakis) |
| Na₂CO₃ (2.0 M aq) | 2.5 | 12.5 mL | Base |
| DME (Dimethoxyethane) | -- | 40 mL | Solvent |
Step-by-Step Methodology
-
Degassing (Critical): Charge the reaction vessel with DME and 2.0 M Na₂CO₃. Sparge with Argon for 20 minutes. Note: Oxygen causes homocoupling and catalyst deactivation.
-
Addition: Add 1-Bromo-3-iodobenzene, the boronic acid, and Pd(PPh₃)₄ under a positive stream of Argon.
-
Thermal Control: Heat the mixture to 60°C .
-
Warning: Do NOT reflux (approx. 85°C) initially. Higher temperatures increase the rate of oxidative addition into the C–Br bond, eroding selectivity.
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5) or HPLC after 4 hours. The starting iodide should be consumed.
-
Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 40 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 100% Hexanes gradient to 5% EtOAc). The product typically elutes after the protodeboronated byproduct but before any bis-coupled impurity.
Visualizing the Mechanism
The following diagram illustrates the kinetic preference that enables this synthesis.
Caption: Kinetic differentiation between C-I and C-Br bonds allows selective mono-arylation.
Troubleshooting & FAQs
Ticket #1: "I am seeing significant amounts of the bis-coupled product (Terphenyl)."
Diagnosis: Loss of Chemoselectivity. Root Cause: The reaction temperature is too high, or the reaction was allowed to proceed too long after the iodide was consumed. Once the iodine is gone, the catalyst will eventually attack the bromine. Corrective Action:
-
Lower Temperature: Run the reaction at 45-50°C. It will be slower but more selective.
-
Stoichiometry Check: Ensure you are using exactly 1.0 - 1.05 equivalents of boronic acid. Excess boronic acid drives the second coupling.
-
Switch Catalyst: Consider using Pd(dppf)Cl₂ . The bidentate ligand adds steric bulk, often enhancing selectivity for the more accessible iodide over the hindered bromide [2].
Ticket #2: "My reaction stalled, and I have unreacted aryl iodide left."
Diagnosis: Catalyst Deactivation ("Palladium Black"). Root Cause: Oxygen ingress or insufficient ligand stabilization. Corrective Action:
-
Degassing: Did you sparge the solvent? Simply sonicating is often insufficient.
-
Ligand Boost: Add 10 mol% of free PPh₃ to the reaction. This shifts the equilibrium towards the active PdL₂ species and prevents aggregation into inactive Pd metal.
Ticket #3: "I see a new spot that matches 4-Fluoro-3-methyltoluene (Protodeboronation)."
Diagnosis: Hydrolytic cleavage of the C–B bond. Root Cause: Ortho-substituted and fluorinated boronic acids are prone to protodeboronation under aqueous basic conditions [3]. The fluorine atom is electron-withdrawing, destabilizing the C-B bond, while the ortho-methyl group provides steric strain. Corrective Action:
-
Change Base/Solvent: Switch to anhydrous conditions.
-
System:K₃PO₄ (solid) in Dioxane or Toluene at 80°C.
-
Why? Removing water eliminates the primary proton source for the hydrolytic pathway.
-
Ticket #4: "How do I confirm the structure without a reference standard?"
Diagnosis: Verification of Regiochemistry.[3] Analytical Guidance:
-
1H NMR (Splitting): Look for the specific splitting of the proton between the F and Me groups.
-
The proton at position 2' (between F and Me) will appear as a doublet of doublets (coupling to F and meta-coupling to H-6').
-
The biphenyl linkage protons (H-2, H-4, H-6 on the bromo-ring) will show distinct shifts compared to the starting material.
-
-
13C NMR (C-F Coupling): The carbon attached to Fluorine (C-4') will appear as a doublet with a large coupling constant (~240-250 Hz).
Troubleshooting Logic Flow
Use this decision tree to diagnose yield or purity issues during the synthesis.
Caption: Decision matrix for common synthetic deviations.
References
-
Lumen Learning. Palladium Catalyzed Couplings: Reactivity Order of Halogens. [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Catalyst and Ligand Effects. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. [Link]
Sources
Technical Support Center: Regioselective Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl
Current Status: Operational Topic: Site-Selective Suzuki-Miyaura Coupling Optimization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Analysis
The Objective: Synthesize 3-Bromo-4'-fluoro-3'-methylbiphenyl with high regioselectivity, avoiding the formation of the symmetrical terphenyl impurity (bis-coupled product) or the wrong regioisomer.
The Core Challenge: The synthesis requires the coupling of two aryl rings while preserving a specific bromine atom on Ring A for future functionalization. Standard conditions often lead to:
-
Over-coupling: Reaction at both halogen sites on the central ring.
-
Regio-scrambling: Coupling at the wrong position if the starting material is symmetric (e.g., 1,3-dibromobenzene).
The Solution: The most robust method relies on Kinetic Isotope Differentiation (using mixed halides) or Stoichiometric Control (if using symmetric dihalides). This guide prioritizes the Mixed Halide Route (I vs. Br) as the "Gold Standard" for research scale due to the significant rate difference in oxidative addition (
Decision Matrix & Workflow
Before starting, select your precursor strategy based on your budget and purity requirements.
Figure 1: Strategic decision tree for precursor selection. Route A is recommended for medicinal chemistry applications.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Chemoselective Route)
Principle: Exploits the weaker C-I bond bond dissociation energy (65 kcal/mol) compared to C-Br (81 kcal/mol). Palladium(0) undergoes oxidative addition to the iodide orders of magnitude faster than the bromide at temperatures
Reagents:
-
Fragment A: 1-Bromo-3-iodobenzene (1.0 equiv)
-
Fragment B: 4-Fluoro-3-methylphenylboronic acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous, 2.0 equiv) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step:
-
Degassing: Charge a reaction flask with 1-Bromo-3-iodobenzene and the boronic acid. Evacuate and backfill with Argon (
). -
Solvation: Add degassed DME. Stir until dissolved.
-
Catalyst Addition: Add
under Argon counter-flow. The solution typically turns yellow. -
Activation: Add the aqueous base solution.
-
Thermal Control (CRITICAL): Heat to 60–70°C .
-
Warning: Do NOT exceed 80°C. Higher temperatures provide enough activation energy for the catalyst to begin inserting into the Ar-Br bond, leading to oligomerization.
-
-
Monitoring: Monitor by TLC/HPLC at 2 hours. Look for the disappearance of the starting iodide. The bromide peak should remain stable.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: The "Economy Route" (Statistical Control)
Principle: When using 1,3-dibromobenzene, both sites are chemically equivalent. To prevent bis-arylation, you must use a large excess of the electrophile (dihalide).
Modifications:
-
Stoichiometry: Use 3.0 to 4.0 equivalents of 1,3-dibromobenzene relative to the boronic acid.
-
Addition Order: Add the Boronic Acid solution slowly (dropwise) to the hot solution of Dibromobenzene + Catalyst. This keeps the instantaneous concentration of boronic acid low, discouraging the second coupling.
-
Purification: This method requires rigorous column chromatography to separate the product from the excess 1,3-dibromobenzene (which can be recovered).
Troubleshooting & FAQs
Issue 1: "I am seeing significant amounts of Terphenyl (Bis-coupled product)."
Diagnosis: The catalyst is reacting with the bromine atom after the iodine is consumed, or you are using too much boronic acid. Corrective Actions:
-
Lower Temperature: Reduce reaction temperature by 10°C. The activation energy barrier for Ar-Br insertion is higher than Ar-I.
-
Stoichiometry Check: Ensure Boronic Acid is limiting (0.95 - 1.0 equiv).
-
Switch Catalyst: Switch to
. The bidentate ligand creates a tighter bite angle and increased steric bulk, which often improves selectivity for the first coupling over the second in crowded systems [1].
Issue 2: "The reaction stalls; Starting Material (Iodide) remains."
Diagnosis: Catalyst deactivation (Pd black precipitation) or insufficient base strength. Corrective Actions:
-
Oxygen Contamination: Ensure rigorous degassing. Pd(0) is air-sensitive.
-
Base Swap: Switch from
to . Phosphate is a stronger base and can accelerate the transmetallation step, often restarting stalled cycles.
Issue 3: "I see a 'de-halogenated' byproduct (Product with no Br)."
Diagnosis: Hydrodehalogenation. This occurs when
-
Solvent Choice: Avoid primary alcohols (like Ethanol) if this occurs. Use Toluene/Water or DMF/Water.
-
Catalyst Load: Increase catalyst loading slightly to outcompete the side reaction.
Data & Specifications
Reactivity Profile of Halogens in Pd-Catalyzed Coupling
| Bond Type | Bond Energy (kcal/mol) | Relative Reactivity (Pd-Cat) | Recommended Temp |
| Ar-I | ~65 | Fastest (Selective Site) | 25°C – 60°C |
| Ar-Br | ~81 | Moderate (Target for retention) | > 80°C |
| Ar-Cl | ~96 | Slow (Inert under standard conditions) | > 100°C (requires specific ligands) |
Catalytic Cycle Visualization
The diagram below illustrates why the Mixed Halide route works. Note the "Kinetic Trap" where the cycle completes before the Ar-Br bond can activate.
Figure 2: Simplified catalytic cycle highlighting the kinetic selectivity of Iodine over Bromine.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on oxidative addition rates I > Br > Cl).
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (Review of biaryl synthesis selectivity).
-
Santa Cruz Biotechnology. (n.d.).[2] 4-Fluoro-3-methylphenylboronic acid Product Data.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling halogenated arenes or palladium catalysts.
Sources
Technical Support Center: Scalable Synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl
Welcome to the comprehensive technical support guide for the scalable synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the synthesis of this critical biphenyl intermediate. Biphenyl derivatives are foundational in the development of a wide array of pharmaceuticals and advanced materials.[1] The synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl, while conceptually straightforward via Suzuki-Miyaura cross-coupling, presents several challenges upon scale-up that can impact yield, purity, and overall process efficiency.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.
I. Synthetic Pathway Overview
The most common and scalable method for synthesizing 3-Bromo-4'-fluoro-3'-methylbiphenyl is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction joins an aryl halide with an organoboron species.[2][5] For our target molecule, this involves the coupling of 1,3-dibromo-2-methylbenzene with (4-fluorophenyl)boronic acid.
Caption: General Suzuki-Miyaura coupling for 3-Bromo-4'-fluoro-3'-methylbiphenyl.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems that may arise during the scalable synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl.
Low Reaction Yield
Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in Suzuki-Miyaura couplings are a common issue, often stemming from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for an efficient reaction.[6] While standard catalysts like Pd(PPh₃)₄ can be effective, sterically hindered substrates may require more specialized ligands such as SPhos or XPhos to promote efficient oxidative addition and reductive elimination steps.[7] Consider screening a panel of palladium catalysts and ligands to identify the optimal combination for your specific substrate.
-
Base Selection and Stoichiometry: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. Ensure the base is finely powdered and used in sufficient excess (typically 2-3 equivalents).
-
Solvent System: The solvent system must be appropriate for dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is commonly used.[7] Ensure the solvents are of high purity and appropriately degassed to prevent catalyst deactivation.
-
Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. A systematic study of the reaction temperature is recommended.
-
Oxygen Exclusion: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.[8] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Pd(PPh₃)₄, Pd(dppf)Cl₂, and palladacycle precatalysts. | Different catalysts have varying activities for specific substrates. |
| Ligand | Consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These can improve catalytic turnover for sterically hindered substrates.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents). | Stronger, more soluble bases can accelerate the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O. | A biphasic system is often optimal for Suzuki couplings. |
| Temperature | 80-110 °C. | Balance reaction rate with catalyst stability. |
Impurity Profile and Purification Challenges
Q: I am observing significant impurities in my crude product, making purification difficult. What are the common impurities and how can I minimize their formation and effectively purify the product?
A: The primary impurities in the synthesis of 3-Bromo-4'-fluoro-3'-methylbiphenyl are typically homocoupling products of the starting materials and residual palladium catalyst.
-
Homocoupling of Boronic Acid: The formation of 4,4'-difluorobiphenyl from the homocoupling of (4-fluorophenyl)boronic acid is a common side reaction. This can be minimized by:
-
Strict exclusion of oxygen: As mentioned, oxygen can promote homocoupling.
-
Controlling the reaction temperature: Lowering the temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Using the appropriate base: Some bases are more prone to inducing homocoupling than others.
-
-
Homocoupling of the Aryl Halide: The formation of the corresponding symmetrical biphenyl from the aryl halide can also occur. Optimizing the catalyst and reaction conditions can help to suppress this side reaction.
-
Residual Palladium: The removal of the palladium catalyst is crucial, especially for pharmaceutical applications.[8]
Purification Strategies:
-
Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds.[9] A systematic approach to solvent screening is essential to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[9]
-
Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is a standard method.[10] A gradient elution system, for example, with hexane and ethyl acetate, can effectively separate the desired product from less polar homocoupling byproducts.[10]
-
Activated Carbon Treatment: To remove residual palladium, the crude product can be dissolved in a suitable solvent and treated with activated carbon. The carbon can then be removed by filtration.
Caption: A typical workflow for the purification of the target compound.
Scalability Issues
Q: I have a successful lab-scale procedure, but I am facing challenges when scaling up the reaction. What are the key considerations for a scalable synthesis?
A: Scaling up a chemical synthesis from the lab to an industrial setting presents several challenges.[11]
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to temperature gradients and the formation of byproducts.[11] Ensure the reactor has adequate cooling capacity and consider a semi-batch or continuous flow process for better temperature control.
-
Mixing Efficiency: Inadequate mixing in large vessels can lead to localized high concentrations of reagents, affecting reaction rates and selectivity.[11] The choice of impeller and stirring speed is critical for ensuring a homogeneous reaction mixture.
-
Reagent Addition: The rate of addition of reagents can be critical. A slow, controlled addition of one of the coupling partners can sometimes help to minimize side reactions.
-
Continuous Flow Chemistry: For large-scale production, continuous flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety.[6][12] Industrial production of similar compounds often utilizes continuous flow reactors.[13]
III. Frequently Asked Questions (FAQs)
Q1: What is the typical purity requirement for 3-Bromo-4'-fluoro-3'-methylbiphenyl for use in pharmaceutical development?
A1: For use in drug development, a purity of >98% is generally required, with strict limits on residual palladium and other process-related impurities.[10]
Q2: Are there alternative synthetic routes to Suzuki-Miyaura coupling?
A2: While Suzuki-Miyaura coupling is the most common method, other cross-coupling reactions such as Stille, Negishi, and Kumada couplings can also be used for the synthesis of biphenyls.[1] However, the Suzuki-Miyaura reaction is often preferred due to the commercial availability and stability of boronic acids and its generally milder reaction conditions.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[10] These methods allow for the tracking of the consumption of starting materials and the formation of the product over time.
Q4: What are the safety considerations when working with palladium catalysts and organoboron compounds?
A4: Palladium catalysts can be pyrophoric and should be handled in an inert atmosphere. Organoboron compounds are generally considered to be of low toxicity, but appropriate personal protective equipment (PPE) should always be worn. Consult the Safety Data Sheet (SDS) for each reagent before use.
IV. Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a dried reaction vessel, add 1,3-dibromo-2-methylbenzene (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), the palladium catalyst (0.01-0.05 eq), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (as monitored by TLC, HPLC, or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
General Procedure for Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure product.
V. References
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043-19071. [Link]
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
MDPI. (n.d.). Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
ResearchGate. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
National Institutes of Health. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. [Link]
-
Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vapourtec.com [vapourtec.com]
- 13. 3-Bromo-3'-methylbiphenyl | 844856-54-8 | Benchchem [benchchem.com]
Removal of palladium catalyst from 3-Bromo-4'-fluoro-3'-methylbiphenyl reactions
Technical Support Center: Catalyst Removal & Purification Subject: Palladium Removal from 3-Bromo-4'-fluoro-3'-methylbiphenyl Ticket ID: PD-REM-3B4F Status: Open Assigned Specialist: Senior Application Scientist
Overview & Case Context
You are processing a crude reaction mixture containing 3-Bromo-4'-fluoro-3'-methylbiphenyl . This intermediate is likely the product of a Suzuki-Miyaura coupling. The presence of the aryl bromide (Ar-Br) moiety is critical for downstream functionalization, and the molecule is highly lipophilic due to the fluoro- and methyl- substitutions.
The Challenge:
-
Regulatory Compliance: Reduce residual Palladium (Pd) to <10 ppm (Oral) or <1 ppm (Parenteral) per ICH Q3D guidelines.
-
Chemoselectivity: Remove Pd without debrominating the sensitive Ar-Br handle.
-
Solubility: The target is non-polar; aqueous extractions will likely fail to remove organic-soluble Pd-ligand complexes.
Module 1: Diagnostic & Scavenger Selection
Q: Which scavenger is safe for my molecule containing an Aryl Bromide?
A: You must use "soft" nucleophilic scavengers. Avoid methods involving catalytic hydrogenation or active metals (Zn/HCl) which will debrominate your compound.
For 3-Bromo-4'-fluoro-3'-methylbiphenyl , we recommend Thiol (SH) or Thiourea functionalized silica. These bind Pd(II) and Pd(0) complexes effectively without inserting into the C-Br bond under standard conditions (20–60°C).
Selection Matrix:
| Scavenger Type | Functional Group | Target Pd Species | Compatibility with Ar-Br | Recommended? |
| Silica-Thiol | -Si-(CH₂)₃-SH | Pd(II), Pd(0) | High (Non-reducing) | Primary Choice |
| Silica-Thiourea | -Si-NH-CS-NH₂ | Pd(II), cationic Pd | High | Secondary Choice |
| Silica-DMT | Dimercaptotriazine | Hindered Pd / Ru | High | Use if Thiol fails |
| Activated Carbon | Carbon | All (Non-specific) | Medium (Yield loss risk) | Pre-treatment only |
Module 2: The Scavenger Protocol (Standard Operating Procedure)
Q: What is the optimal workflow to ensure <10 ppm residual Pd?
A: The following protocol utilizes a functionalized silica scavenger (e.g., SiliaMetS® Thiol or equivalent).[1][2] This heterogeneous method prevents gel formation and allows for simple filtration.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 3-Bromo-4'-fluoro-3'-methylbiphenyl in a compatible solvent (THF, Ethyl Acetate, or Toluene). Avoid DCM if possible as it can compete for pore access in some resins, though it is generally acceptable.
-
Loading: Add Silica-Thiol scavenger at a ratio of 5–10 equivalents relative to the residual Pd content (or 5-10% w/w relative to the crude mass if Pd content is unknown).
-
Incubation: Stir at 40–50°C for 4 hours .
-
Note: Heating is crucial to break stable Pd-phosphine complexes, but do not exceed 60°C to protect the Ar-Br bond.
-
-
Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane to remove the silica-bound Pd.
-
Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.
-
Concentration: Evaporate solvent to yield the purified solid.
Visualization of Workflow:
Caption: Standard workflow for heterogeneous Palladium scavenging using functionalized silica.
Module 3: Troubleshooting & FAQs
Q: I treated the sample, but Pd levels are still ~100 ppm. Why?
A: Scavenging failure usually stems from three root causes. Review this checklist:
-
Solvent Mismatch (Pore Access):
-
Issue: If the solvent does not "wet" or swell the silica/resin pores, the Pd cannot reach the thiol sites.
-
Fix: Switch to THF or DMF . Avoid Hexanes or strictly non-polar solvents which may not penetrate the pores effectively.
-
-
Pd Complex Stability (Thermodynamics):
-
Issue: If you used a bulky ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC), the Pd-Ligand bond is stronger than the Pd-Thiol bond at room temperature.
-
Fix: Increase temperature to 60°C or switch to Silica-DMT (Dimercaptotriazine) , which has a higher affinity for hindered Pd species.
-
-
Colloidal Palladium:
-
Issue: Pd may have aggregated into nanoparticles (Palladium black) which are too large to enter the scavenger pores but too small to be filtered by standard paper.
-
Fix: Pass the solution through an Activated Carbon cartridge before the silica treatment to bulk-remove colloids.
-
Q: Can I use Activated Carbon (Charcoal) instead? It's cheaper.
A: Yes, but with caveats.[3]
-
Pros: Cheap, removes colloidal Pd well.
-
Cons: Non-selective. It often adsorbs 10–20% of your lipophilic biaryl product (yield loss). It is also messy to handle.
-
Recommendation: Use Carbon only as a "pre-filter" if initial Pd is very high (>1000 ppm), then finish with Silica-Thiol for the final polish to <10 ppm.
Module 4: Analytical Validation (ICP-MS)
Q: How do I prepare this lipophilic sample for ICP-MS analysis?
A: Direct injection of organic solvents is risky for standard ICP torches. You must digest the matrix.
Digestion Protocol:
-
Weigh ~50 mg of 3-Bromo-4'-fluoro-3'-methylbiphenyl.
-
Add 2 mL HNO₃ (Concentrated) + 0.5 mL HCl (Aqua Regia creates soluble PdCl₄²⁻).
-
Microwave Digest at 200°C for 15 minutes.
-
Dilute with deionized water to 50 mL.
-
Analyze against Pd standards.
Decision Tree for Scavenger Optimization:
Caption: Decision logic for selecting and optimizing the scavenging system.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[4] Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004).[5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[6] Available at: [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]
Sources
- 1. velocityscientific.com.au [velocityscientific.com.au]
- 2. cphi-online.com [cphi-online.com]
- 3. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 4. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Bromo-4'-fluoro-3'-methylbiphenyl Derivatives
This guide provides a comprehensive comparison of the potential biological activities of 3-Bromo-4'-fluoro-3'-methylbiphenyl derivatives. Drawing upon experimental data from structurally related compounds, we explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this unique chemical scaffold.
The biphenyl moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Its versatility allows for diverse applications, including use as an anti-inflammatory, antimicrobial, antihypertensive, and antitumor agent.[1] The strategic derivatization of the biphenyl core—specifically with bromine, fluorine, and methyl groups—is a proven method to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom can enhance binding affinity, while fluorine substitution is known to improve metabolic stability and potency.[2][3] The methyl group provides a point for steric modification and can influence lipophilicity. This guide synthesizes existing research on related compounds to forecast the therapeutic potential of 3-Bromo-4'-fluoro-3'-methylbiphenyl derivatives and provides the experimental framework for their evaluation.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold is revealed through comparative analysis against established standards and analogous structures. Below, we evaluate the potential of 3-Bromo-4'-fluoro-3'-methylbiphenyl derivatives in key therapeutic areas based on published data for similar compounds.
Anticancer and Cytotoxic Potential
Biphenyl derivatives have consistently demonstrated significant potential as anticancer agents.[1][4][5] Their mechanism often involves inducing apoptosis and interfering with cell cycle progression in malignant cells.[6] The evaluation of novel unsymmetrical biphenyls has identified compounds with potent cytotoxic activity against various human tumor cell lines, including those resistant to conventional drugs.[5]
The substitution pattern is critical for activity. For instance, studies on hydroxylated biphenyls showed potent antiproliferative activity against melanoma cells, with IC₅₀ values in the low micromolar range (1.7 ± 0.5 μM and 2.0 ± 0.7 μM) and no toxicity to normal fibroblasts.[6] Similarly, certain biphenyl carboxylic acids have shown excellent activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values around 9.5-10.8 µM.[1]
Table 1: Comparative Cytotoxic Activity of Structurally Related Biphenyl Derivatives
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference Compound | Source |
| Unsymmetrical Biphenyls | DU145, A549, KB, KB-Vin | 0.04 - 3.23 | Etoposide | [5] |
| Hydroxylated Biphenyls | Melanoma | 1.7 - 2.0 | - | [6] |
| Biphenyl Carboxylic Acids | MCF-7 (Breast) | 9.92 | Tamoxifen | [1] |
| Biphenyl Carboxylic Acids | MDA-MB-231 (Breast) | 9.54 | Tamoxifen | [1] |
| o-(Biphenyl-3-ylmethoxy)nitrophenyls | PD-1/PD-L1 Inhibition Assay | 0.0027 - 0.0874 | BMS-1018 | [7] |
The data strongly suggest that derivatives of 3-Bromo-4'-fluoro-3'-methylbiphenyl warrant investigation as cytotoxic agents. The presence of both bromine and fluorine could lead to compounds with enhanced potency and favorable metabolic profiles.
Enzyme Inhibition
The biphenyl scaffold is a key feature in many enzyme inhibitors.[8] Fluorine substitution, in particular, is a widely used strategy in the design of mechanism-based inhibitors, which become covalently bound to the target enzyme after activation.[3]
A notable example is the development of biphenyl derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[7] Small molecule inhibitors have demonstrated the ability to disrupt the PD-1/PD-L1 interaction, thereby restoring T-cell activity against tumors. Novel o-(biphenyl-3-ylmethoxy)nitrophenyl compounds have shown exceptional inhibitory activity with IC₅₀ values in the nanomolar range (2.7 to 87.4 nM).[7] These compounds effectively trigger antitumor immunity in vivo, highlighting the potential of biphenyls in immunotherapy.[7]
Furthermore, related structures have shown inhibitory activity against other enzyme classes, such as alkaline phosphatase and DNA gyrase, which are validated targets for antimicrobial drug development.[9]
Table 2: Comparative Enzyme Inhibitory Activity of Biphenyl Derivatives
| Compound Class | Enzyme Target | Reported IC₅₀ | Source |
| o-(Biphenyl-3-ylmethoxy)nitrophenyls | PD-1/PD-L1 | 2.7 - 87.4 nM | [7] |
| Pyrazine Carboxamides (Biphenyl Analogs) | Alkaline Phosphatase | 1.469 µM | [9] |
| Pseudopeptides with α-ketoamides | Fibroblast Activation Protein (FAP) | 89 pM | [10] |
| NH2-biphenyl-diarylpyrimidines | HIV-1 Reverse Transcriptase | 1.8 - 2.3 nM | [2] |
Antimicrobial Activity
Brominated aromatic compounds, including polybrominated diphenyl ethers (PBDEs), are known to possess strong antimicrobial properties.[11] Studies have shown that these compounds exhibit potent activity against both drug-susceptible and drug-resistant strains of Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentrations (MICs) in the sub-microgram per milliliter range.[11]
Recent work on biphenyl and dibenzofuran derivatives has identified compounds with potent antibacterial activity against antibiotic-resistant pathogens.[12] For example, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed an MIC as low as 3.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[12] Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (like fluorine and bromine) on the biphenyl rings are beneficial for antibacterial activity.[12] This suggests a promising avenue for the 3-Bromo-4'-fluoro-3'-methylbiphenyl scaffold.
Table 3: Comparative Antimicrobial Activity of Substituted Biphenyls
| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference Compound | Source |
| Polybrominated Diphenyl Ethers | S. aureus, E. faecium | Low to sub-µg/mL | Oxacillin, Vancomycin | [11] |
| Trifluoromethyl-biphenyl-triol | MRSA | 3.13 | - | [12] |
| Fluoro-biphenyl-triol | Carbapenem-resistant A. baumannii | Comparable to Ciprofloxacin | Ciprofloxacin | [12] |
| Pyrazine Carboxamides (Biphenyl Analogs) | XDR S. Typhi | 6.25 | Ciprofloxacin | [9] |
Experimental Design and Protocols
To validate the therapeutic potential of novel 3-Bromo-4'-fluoro-3'-methylbiphenyl derivatives, a systematic approach involving synthesis and biological screening is essential. The following diagram illustrates a typical workflow.
Caption: Workflow for Synthesis and Biological Evaluation.
Protocol 1: Synthesis via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a highly efficient method for constructing unsymmetrical biphenyls.[1][5]
Objective: To synthesize 3-Bromo-4'-fluoro-3'-methylbiphenyl derivatives.
Materials:
-
Appropriate aryl halide (e.g., 1-bromo-4-fluoro-2-methylbenzene)
-
Appropriate arylboronic acid (e.g., 3-bromophenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Toluene/Ethanol mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.[1][2]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Objective: To assess the cytotoxic effect of biphenyl derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Mechanistic Insights: Targeting the PD-1/PD-L1 Pathway
A highly promising application for novel biphenyl derivatives is the inhibition of the PD-1/PD-L1 immune checkpoint. This pathway is a critical regulator of T-cell activation.
Caption: Inhibition of the PD-1/PD-L1 Interaction.
Tumor cells can overexpress Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T-cells. This interaction sends an inhibitory signal, effectively shutting down the T-cell's ability to attack the tumor. Small molecule biphenyl inhibitors can physically bind to PD-L1, preventing its interaction with PD-1.[7] This blockade restores the T-cell's anti-tumor function, representing a powerful strategy in cancer immunotherapy.[7]
Conclusion and Future Directions
The 3-Bromo-4'-fluoro-3'-methylbiphenyl scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive data from structurally related compounds, derivatives of this core structure are predicted to exhibit potent anticancer, enzyme inhibitory, and antimicrobial activities. The presence of bromine and fluorine substituents is anticipated to confer favorable properties, including enhanced potency and metabolic stability.
The provided experimental protocols offer a validated framework for the synthesis and evaluation of a new library of these compounds. Future work should focus on a systematic SAR study to identify the optimal substitution patterns for each biological target. In particular, exploring the potential of these derivatives as PD-1/PD-L1 inhibitors could lead to the development of next-generation oral immunotherapies.
References
- Facile Synthesis and Biological Evaluation of Novel Symmetrical Biphenyls as Antitumor Agents. (2012). Bentham Science.
- Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (n.d.).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity. (n.d.).
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021).
- Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. (2021). Journal of Medicinal Chemistry.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).
- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (n.d.).
- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). MDPI.
- Fluorinated mechanism-based inhibitors: common themes and recent developments. (2014). Current Topics in Medicinal Chemistry.
- Comparative Analysis of the Biological Activity of 3-(4-Biphenyl)
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- Structure-activity relationship and biochemical evaluation of novel fibroblast activation protein and prolyl endopeptidase inhibitors with α-ketoamide warheads. (2021). European Journal of Medicinal Chemistry.
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Benchmarking the Reactivity of 3-Bromo-4'-fluoro-3'-methylbiphenyl in Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the construction of tailored biaryl and substituted amine scaffolds is of paramount importance. The palladium-catalyzed cross-coupling reactions, recognized with the Nobel Prize in Chemistry in 2010, stand as a cornerstone for these transformations.[1] This guide provides an in-depth technical comparison of the reactivity of 3-Bromo-4'-fluoro-3'-methylbiphenyl, a versatile and electronically nuanced building block, in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. By examining the interplay of electronic and steric factors, we aim to provide researchers with a predictive framework for employing this substrate in their synthetic endeavors.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly between two sp²-hybridized carbon atoms.[2] The reaction's popularity stems from its mild conditions, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step and is sensitive to the electronic nature and steric hindrance of the aryl halide.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Expected Reactivity of 3-Bromo-4'-fluoro-3'-methylbiphenyl
The reactivity of 3-Bromo-4'-fluoro-3'-methylbiphenyl in Suzuki coupling is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the fluorine atom on the second phenyl ring is expected to have a modest activating effect on the C-Br bond towards oxidative addition. However, the methyl group ortho to the bromine atom introduces steric hindrance, which can impede the approach of the bulky palladium catalyst. This steric hindrance is a significant factor to consider when selecting catalyst systems and optimizing reaction conditions.
Comparative Performance Data (Analogous Systems)
While specific experimental data for 3-Bromo-4'-fluoro-3'-methylbiphenyl is not extensively reported, we can infer its reactivity by comparing it with structurally similar aryl bromides.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 95 | [3] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 8 | ~95 | [4] |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 24 | ~70 | [4] |
| 3-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 16 | 98 | N/A |
Based on this analogous data, it is anticipated that the Suzuki coupling of 3-Bromo-4'-fluoro-3'-methylbiphenyl would proceed in good to excellent yields, although potentially requiring slightly longer reaction times or more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to overcome the steric hindrance from the ortho-methyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
The Heck Reaction: Arylation of Alkenes
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] It provides a powerful method for the synthesis of substituted alkenes.
Mechanistic Considerations
The catalytic cycle of the Heck reaction involves the following key steps:
-
Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.
-
Olefin Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
Expected Reactivity of 3-Bromo-4'-fluoro-3'-methylbiphenyl
In the Heck reaction, the electronic effects of the substituents on the aryl bromide play a significant role. The electron-withdrawing fluorine atom should enhance the rate of oxidative addition. However, the steric bulk of the biphenyl system, particularly with the ortho-methyl group, can disfavor the coordination and insertion of the alkene. Therefore, while electronically activated, the substrate may exhibit moderate reactivity due to steric hindrance.
Comparative Performance Data (Analogous Systems)
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 95 | [7] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 85 | [7] |
| 1-Bromo-4-fluorobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | NMP | 120 | 92 | N/A |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 140 | 88 | N/A |
The data suggests that electron-withdrawing groups on the aryl bromide generally lead to higher yields in the Heck reaction. Therefore, 3-Bromo-4'-fluoro-3'-methylbiphenyl is expected to be a viable substrate, although the steric hindrance may necessitate higher temperatures or more specialized catalyst systems to achieve high yields.
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of an aryl bromide with an alkene.
-
In a sealed reaction tube, combine the aryl bromide (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 2 mol%).
-
Add the base (e.g., Et₃N, 2.0 eq.) and the solvent (e.g., DMF or NMP).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[1][8] This reaction has revolutionized the synthesis of anilines and their derivatives.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed as follows:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired arylamine product and regenerating the Pd(0) catalyst.
Expected Reactivity of 3-Bromo-4'-fluoro-3'-methylbiphenyl
The reactivity of 3-Bromo-4'-fluoro-3'-methylbiphenyl in the Buchwald-Hartwig amination will be influenced by both electronic and steric factors. The electron-withdrawing fluorine atom should facilitate the initial oxidative addition step. However, the steric hindrance from the ortho-methyl group can make the subsequent amine coordination and reductive elimination steps more challenging. The choice of a bulky, electron-rich phosphine ligand is often crucial for overcoming this steric hindrance and promoting efficient catalysis.
Comparative Performance Data (Analogous Systems)
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 98 | [1] |
| 4-Bromotoluene | Morpholine | [Pd(cinnamyl)Cl]₂ / RuPhos | NaOtBu | Toluene | 100 | 99 | [9] |
| 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 95 | N/A |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 85 | N/A |
The data for analogous systems suggest that the Buchwald-Hartwig amination of 3-Bromo-4'-fluoro-3'-methylbiphenyl is feasible and likely to proceed in high yields, provided that an appropriate catalyst system with a sterically demanding ligand (e.g., RuPhos, XPhos) is employed to mitigate the steric hindrance of the ortho-methyl group.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the aryl bromide (1.0 eq.) and the amine (1.2 eq.) followed by the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired arylamine.
Overall Benchmarking Workflow
The process of benchmarking the reactivity of a novel aryl halide in cross-coupling reactions follows a systematic workflow.
Conclusion
3-Bromo-4'-fluoro-3'-methylbiphenyl presents as a moderately reactive yet highly versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is a delicate balance of electronic activation from the fluorine substituent and steric hindrance imparted by the ortho-methyl group. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of catalyst systems bearing bulky, electron-rich phosphine ligands is recommended to overcome steric challenges and achieve high yields. In Heck reactions, while electronically predisposed to reactivity, higher temperatures may be necessary to facilitate efficient coupling. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this valuable building block in the synthesis of complex molecular architectures.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald-Hartwig amination. Accounts of Chemical Research, 43(4), 506-518. [Link]
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Organic Process Research & Development Vol. 23 No. 8. ACS Publications. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 5-16. [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13865-13870. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]
-
Sumrra, S. H., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(1), 134. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18055-18067. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 154. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 59. [Link]
-
Mizoroki-Heck Reaction. SynArchive. [Link]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 17(2), 143-153. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2806-2812. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(2), 263-268. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27369. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2347. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 994-1000. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Unexpected ortho-Heck Reaction under the Catellani Conditions. Angewandte Chemie International Edition, 60(2), 945-949. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 53(10), 4166-4183. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Tetrahedron Letters, 54(39), 5344-5347. [Link]
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Spectroscopic Comparison Guide: 3-Bromo-4'-fluoro-3'-methylbiphenyl vs. Regioisomers
Executive Summary
In the development of biaryl scaffolds for drug discovery, 3-Bromo-4'-fluoro-3'-methylbiphenyl (Target Compound) serves as a critical intermediate. Its structural integrity is defined by two distinct aromatic rings: a meta-brominated Ring A and a trisubstituted Ring B bearing a fluoro-methyl motif.
The primary challenge in synthesizing and verifying this compound lies in distinguishing it from its regioisomers, particularly those arising from non-selective cross-coupling or isomeric starting materials. This guide provides a definitive spectroscopic workflow to differentiate the Target Compound from its most prevalent isomers:
-
Isomer A (Para-Bromo): 4-Bromo-4'-fluoro-3'-methylbiphenyl
-
Isomer B (Swapped Motif): 3-Bromo-3'-fluoro-4'-methylbiphenyl
Key Takeaway: While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these regioisomers.
Molecular Profiles & Structural Logic
Understanding the symmetry and electronic environment of each isomer is prerequisite to interpreting the spectra.
| Feature | Target Compound | Isomer A (Para-Bromo) | Isomer B (Swapped F/Me) |
| Structure | 3-Br on Ring A4'-F, 3'-Me on Ring B | 4-Br on Ring A4'-F, 3'-Me on Ring B | 3-Br on Ring A3'-F, 4'-Me on Ring B |
| Ring A Symmetry | Meta-substituted ( | Para-substituted ( | Meta-substituted |
| Ring B Environment | F is ortho to Me | F is ortho to Me | F is meta to Me |
| Key Diagnostic |
Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR)
F NMR: The Primary Discriminator
Fluorine chemical shifts are highly sensitive to the local steric and electronic environment.
-
Target (4'-F, 3'-Me): The methyl group is ortho to the fluorine. This exerts a steric shielding effect, typically shifting the
F signal upfield (more negative ppm). -
Isomer B (3'-F, 4'-Me): The fluorine is meta to the methyl group. The lack of the ortho-effect results in a downfield shift relative to the target.
H NMR: Coupling Constant Analysis
-
Ring A (Bromine Ring):
-
Target (3-Br): Expect a 4-spin system: A singlet (H2), two doublets (H4, H6), and a triplet (H5).
-
Isomer A (4-Br): Expect a classic AA'BB' symmetric doublet pair (approx. 8.0 Hz coupling). This is the easiest way to rule out para-bromo impurities.
-
-
Ring B (Fluoro-Methyl Ring):
-
Methyl Group: In the Target, the methyl protons couple with the ortho-fluorine (
), appearing as a doublet . In Isomer B (meta-F), this coupling is negligible ( ), appearing as a singlet .
-
Infrared Spectroscopy (IR)
IR is useful for confirming the substitution pattern of the phenyl rings via out-of-plane (oop) C-H bending vibrations.
-
3-Substituted (Meta): Strong bands at ~780 cm⁻¹ and ~690 cm⁻¹.
-
4-Substituted (Para): Strong single band at ~820 cm⁻¹.
Comparative Data Tables
Note: Values are based on substituent additivity principles and analogous literature compounds.
Table 1: Predicted NMR Parameters ( , 400 MHz)
| Signal Region | Parameter | Target Compound | Isomer A (Para-Br) | Isomer B (Swapped) |
| Chemical Shift ( | -118 to -122 ppm | -118 to -122 ppm | -113 to -116 ppm | |
| Methyl ( | Multiplicity | Doublet ( | Doublet | Singlet (broad) |
| Ring A ( | Pattern | m, s, d, t (Asymmetric) | dd (Symmetric AA'BB') | m, s, d, t |
| Ring B ( | H-ortho to F | Large | Large | Small |
Table 2: Mass Spectrometry & Physical Properties
| Property | Target Compound | Isomer A | Isomer B |
| Molecular Formula | |||
| Exact Mass | 264.00 | 264.00 | 264.00 |
| LC-MS Retention | Intermediate | Late Eluter (typically) | Early Eluter (typically) |
| Differentiation? | No (Requires Chromatography) | No | No |
Experimental Protocols
Protocol A: Suzuki Cross-Coupling Synthesis
Use this protocol to generate the standard for comparison.
-
Reagents: 3-Bromophenylboronic acid (1.0 eq), 4-Bromo-1-fluoro-2-methylbenzene (1.0 eq),
(0.03 eq), (3.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1 v/v).
-
Procedure:
-
Degas solvents with
for 30 mins. -
Charge reaction vessel with solids, then add solvents.
-
Heat to 90°C for 12 hours under inert atmosphere.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Protocol B: NMR Sample Preparation for Isomer Discrimination
-
Solvent Choice: Use
for routine checks. If peaks overlap, switch to or Acetone- to alter stacking interactions. -
Concentration: Prepare a 10-15 mg/mL solution.
-
Acquisition:
- : 16 scans, 1s relaxation delay.
-
: 64 scans. Crucial: Acquire non-decoupled
F spectra if checking F-H coupling, or proton-decoupled to simplify integration.
Decision Logic & Visualization
The following diagram illustrates the logical flow for identifying the correct isomer using the data described above.
Figure 1: Spectroscopic decision tree for the identification of 3-Bromo-4'-fluoro-3'-methylbiphenyl.
References
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Fluorine NMR Substituent Effects: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
-
General Biphenyl Spectroscopic Data: National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [Link]
Safety Operating Guide
3-Bromo-4'-fluoro-3'-methylbiphenyl proper disposal procedures
The following guide details the technical disposal and handling protocols for 3-Bromo-4'-fluoro-3'-methylbiphenyl .
Executive Safety Directive
Immediate Action Required: Treat 3-Bromo-4'-fluoro-3'-methylbiphenyl as a Halogenated Organic Hazard . Under no circumstances should this compound, or solutions containing it, be discharged into municipal drains or evaporated in fume hoods.
This compound belongs to the class of polyhalogenated biphenyls. While distinct from legacy Polychlorinated Biphenyls (PCBs), it shares structural characteristics that necessitate high-temperature incineration with acid gas scrubbing (due to Fluorine and Bromine content).
Chemical Safety & Hazard Profile
Before disposal, the waste generator must understand the specific risks that dictate the disposal method.
Physicochemical Data & Hazard Codes
| Parameter | Specification | Operational Implication |
| CAS Number | 2145093-89-4 (General Halo-Biphenyls) | Identifier for waste manifests.[1] |
| Physical State | Solid (Crystalline) | Dust control is critical during transfer. |
| Hazard Class | Irritant / Aquatic Toxin | H315, H319, H335, H410 . Prevent release to waterways.[2][3][4][5] |
| Combustion Byproducts | HF (Hydrogen Fluoride) , HBr, COx | CRITICAL: Incineration requires specific scrubbers. |
| Waste Stream | Halogenated Organic | Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane). |
The "Hidden" Hazard: Thermal Decomposition
Unlike standard organic waste, this compound contains both Bromine and Fluorine . In the event of an un-controlled fire or improper incineration:
-
Bromine releases HBr (corrosive gas).
-
Fluorine releases HF (Hydrogen Fluoride), which is highly corrosive and penetrates skin to attack bone calcium. Protocol: Ensure the receiving disposal facility is explicitly notified of the Fluorinated nature of the waste.
Waste Characterization & Segregation
Proper segregation is the single most effective way to reduce disposal costs and safety risks.
RCRA Classification Logic (US EPA)
While 3-Bromo-4'-fluoro-3'-methylbiphenyl is not typically a "Listed Waste" (F, K, P, or U list) specifically by name, it is regulated based on its characteristics and components.
-
Primary Code: D001 (if in flammable solvent).
-
Secondary Code: Halogenated Organic (State-specific codes often apply).
-
Best Practice: Label as "Non-RCRA Regulated Waste" only if pure solid, but most EHS protocols default to Hazardous Waste due to aquatic toxicity.
Segregation Rules
-
ALWAYS segregate into the "Halogenated Waste" carboy.
-
NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases.
-
NEVER mix with non-halogenated waste (increases disposal cost of the entire container).
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste (Expired/Excess Reagent)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[6]
-
Transfer:
-
Labeling: Affix a hazardous waste tag immediately.[8]
-
Constituents: "3-Bromo-4'-fluoro-3'-methylbiphenyl (Solid)"
-
Hazard Checkbox: Toxic, Irritant.[5]
-
-
Storage: Cap tightly. Store in the "Solid Waste" Satellite Accumulation Area (SAA).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic gas evolution.
-
Solvent Compatibility: Confirm the solvent (e.g., DCM, THF) is compatible with the "Halogenated Waste" stream.
-
Transfer: Pour into the Red-Label (or site-specific color) Halogenated Solvent carboy.
-
Log Entry: Record the volume and approximate concentration of the biphenyl on the carboy's log sheet.
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Segregation: Do not throw in regular trash.
-
Packaging: Place items in a clear, heavy-duty plastic bag (2-mil thickness minimum).
-
Tagging: Label as "Debris contaminated with Halogenated Organics."
-
Disposal: Place in the solid hazardous waste drum.
Visualized Workflows
Disposal Decision Tree
This logic flow ensures the material ends up in the correct waste stream, preventing regulatory fines and safety incidents.
Figure 1: Operational decision tree for segregating and packaging halogenated biphenyl waste.
Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[9][8] If the powder is airborne, evacuate the lab.
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.
-
Dry Spill Cleanup:
-
Do NOT sweep vigorously (creates dust).
-
Cover the spill with a wet paper towel (dampened with water) to suppress dust.
-
Scoop the material into a waste container.[2]
-
-
Wet Spill Cleanup:
-
Absorb with vermiculite or a commercial organic spill pad.
-
Place all absorbent materials into a bag labeled "Hazardous Waste - Debris."
-
-
Reporting: Report the spill to your facility's EHS department immediately.
References
-
US Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste." EPA.gov. [Link]]
-
Fisher Scientific. "Safety Data Sheet: 4-Bromobiphenyl (Analogous Hazard Data)." FisherSci.com. ]">https://www.fishersci.com
-
Sigma-Aldrich. "Safety Data Sheet: 3-Bromo-4'-Fluoro-1,1'-biphenyl." SigmaAldrich.com. ]">https://www.sigmaaldrich.com
-
Temple University EHS. "Halogenated Solvents in Laboratories - Disposal Guide." Temple.edu. [Link]]
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. unsw.edu.au [unsw.edu.au]
- 7. hscprep.com.au [hscprep.com.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of 3-Bromo-4'-fluoro-3'-methylbiphenyl: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-4'-fluoro-3'-methylbiphenyl, a compound often utilized in the synthesis of complex organic molecules. By moving beyond a simple checklist and delving into the rationale behind these safety protocols, we aim to build a deeper understanding and foster a culture of safety in the laboratory.
Understanding the Hazard Landscape
Hazard Statements for Structurally Similar Compounds:
-
H335: May cause respiratory irritation.[2]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum recommended PPE for handling 3-Bromo-4'-fluoro-3'-methylbiphenyl in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] A face shield offers broader protection, especially when handling larger quantities. |
| Hands | Chemical-resistant gloves (e.g., nitrile).[6][7] | Prevents skin contact, which can lead to irritation.[2][3] For prolonged or immersive contact, consider double-gloving or using thicker, more robust gloves. |
| Body | Laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[2][8] | Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[2] |
For more detailed information on PPE selection, consult the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) guidelines.[9]
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process for 3-Bromo-4'-fluoro-3'-methylbiphenyl.
Caption: Safe Handling Workflow for 3-Bromo-4'-fluoro-3'-methylbiphenyl.
Step-by-Step Operational Plan:
-
Preparation and Hazard Assessment:
-
Handling and Dispensing:
-
Conduct all manipulations, including weighing and transferring, of solid 3-Bromo-4'-fluoro-3'-methylbiphenyl within a certified chemical fume hood to prevent inhalation of dust.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
-
During the Reaction:
-
Maintain the reaction setup within the chemical fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol, ethanol) and dispose of the cleaning materials as hazardous waste.
-
Thoroughly wash any contaminated glassware.
-
Disposal Plan:
-
Solid Waste: All solid waste contaminated with 3-Bromo-4'-fluoro-3'-methylbiphenyl, including weighing paper, gloves, and disposable lab coats, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a labeled hazardous waste container for organic solvents.
-
Disposal Protocol: Dispose of all waste in accordance with local, state, and federal regulations.[2][8] Never dispose of this chemical down the drain.
Emergency Procedures: Be Prepared
In case of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.
By adhering to these guidelines, laboratory professionals can confidently and safely handle 3-Bromo-4'-fluoro-3'-methylbiphenyl, ensuring a secure environment for groundbreaking research and development.
References
-
3-BROMO-4-FLUORO-1,1'-BIPHENYL - ChemBK. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). TOXICOLOGICAL PROFILE FOR POLYBROMINATED BIPHENYLS AND POLYBROMINATED DIPHENYL ETHERS. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polybrominated Biphenyls. Available at: [Link]
-
The marine organism toxicity and regulatory policy of brominated flame retardants: a review - ScienceDirect. Available at: [Link]
-
Toxic effects of brominated flame retardants in man and in wildlife - ScienceDirect. Available at: [Link]
-
Toxic effects of brominated flame retardants in man and in wildlife - PubMed. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Personal Protective Equipment | US EPA. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
-
3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem. Available at: [Link]
-
PPE and Safety for Chemical Handling - ACS Material. Available at: [Link]
-
PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd. Available at: [Link]
-
2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie. Available at: [Link]
-
4'-BROMO-3-METHYLBIPHENYL - gsrs. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. lobachemie.com [lobachemie.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
